molecular formula C13H19NO B177373 Trans-4-(benzyloxy)cyclohexanamine CAS No. 160357-83-5

Trans-4-(benzyloxy)cyclohexanamine

Número de catálogo: B177373
Número CAS: 160357-83-5
Peso molecular: 205.3 g/mol
Clave InChI: QEJZOTXVZFPSPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trans-4-(benzyloxy)cyclohexanamine, also known as Trans-4-(benzyloxy)cyclohexanamine, is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trans-4-(benzyloxy)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-4-(benzyloxy)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJZOTXVZFPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540789
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98454-39-8
Record name 4-(Benzyloxy)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of trans-4-(benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-4-(benzyloxy)cyclohexanamine is a valuable substituted cyclohexylamine derivative that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of the amino and benzyloxy groups, provides a defined three-dimensional structure that is often sought after in drug design to optimize interactions with biological targets. The benzyloxy group can act as a protecting group for the hydroxyl functionality or as a key pharmacophoric element. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to trans-4-(benzyloxy)cyclohexanamine, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The most direct and efficient pathway to trans-4-(benzyloxy)cyclohexanamine is a two-step sequence commencing with the synthesis of the key intermediate, 4-(benzyloxy)cyclohexanone, followed by a stereoselective reductive amination. This strategy is advantageous due to the commercial availability of starting materials and the generally high yields and stereoselectivity achievable in the key transformation steps.

Synthesis_Overview start 4-Hydroxycyclohexanone intermediate 4-(Benzyloxy)cyclohexanone start->intermediate Benzylation final trans-4-(Benzyloxy)cyclohexanamine intermediate->final Reductive Amination Reductive_Amination ketone 4-(Benzyloxy)cyclohexanone imine Imine Intermediate ketone->imine + NH3, - H2O ammonia Ammonia (NH3) ammonia->imine amine trans-4-(Benzyloxy)cyclohexanamine imine->amine reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->amine Reduction

An In-depth Technical Guide to trans-4-(benzyloxy)cyclohexanamine: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(benzyloxy)cyclohexanamine is a key bifunctional molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of its amino and benzyloxy substituents, provides a valuable scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of trans-4-(benzyloxy)cyclohexanamine, providing researchers with the foundational knowledge to effectively utilize this compound in their scientific endeavors. The trans-4-substituted cyclohexane-1-amine structural element is a key component in several pharmaceuticals, highlighting the importance of this molecular framework.[1]

Molecular Structure and Physicochemical Properties

Trans-4-(benzyloxy)cyclohexanamine possesses a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . The structure features a cyclohexane ring substituted at the 1 and 4 positions with an amine group and a benzyloxy group, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the cyclohexane ring's plane.

PropertyValueSource
IUPAC Nametrans-4-(benzyloxy)cyclohexan-1-amineSigma-Aldrich
CAS Number98454-39-8Sigma-Aldrich
Molecular FormulaC₁₃H₁₉NOSigma-Aldrich
Molecular Weight205.30 g/mol Sigma-Aldrich
Physical FormYellow to Brown Sticky Oil to SolidSigma-Aldrich
StorageKeep in dark place, inert atmosphere, room temperatureSigma-Aldrich

Stereochemistry and Conformational Analysis

The stereochemistry of trans-4-(benzyloxy)cyclohexanamine is of paramount importance to its function as a molecular scaffold. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In 1,4-disubstituted cyclohexanes, the trans isomer can exist as two rapidly interconverting chair conformers: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

Due to the significant steric hindrance associated with axial substituents, the diequatorial conformation is overwhelmingly favored energetically. The bulky benzyloxy and amino groups will preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

stereochemistry cluster_0 Chair Conformations of trans-4-(benzyloxy)cyclohexanamine Diequatorial Diequatorial (More Stable) Equilibrium Diequatorial->Equilibrium Diaxial Diaxial (Less Stable) Equilibrium->Diaxial caption Fig. 1: Conformational equilibrium of trans-4-(benzyloxy)cyclohexanamine.

Fig. 1: Conformational equilibrium of trans-4-(benzyloxy)cyclohexanamine.

This strong preference for the diequatorial conformation results in a well-defined spatial relationship between the amino and benzyloxy groups, which is a critical feature for its application in drug design, where precise positioning of functional groups is essential for molecular recognition and biological activity.

Synthesis of trans-4-(benzyloxy)cyclohexanamine

The stereoselective synthesis of trans-4-(benzyloxy)cyclohexanamine can be approached through several synthetic strategies. A common and effective method involves the reduction of a suitably protected 4-(benzyloxy)aniline derivative or the reductive amination of 4-(benzyloxy)cyclohexanone. The key challenge in the synthesis is to control the stereochemistry to obtain the desired trans isomer with high selectivity.

Proposed Synthetic Protocol: Catalytic Hydrogenation of N-acetyl-4-(benzyloxy)aniline

This protocol is adapted from established methods for the synthesis of trans-4-substituted cyclohexylamines.[2]

Step 1: Acetylation of 4-(benzyloxy)aniline

  • Reaction Setup: To a solution of 4-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 equivalents).

  • Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(benzyloxyphenyl))acetamide.

Step 2: Catalytic Hydrogenation

  • Catalyst and Substrate: In a high-pressure reactor, dissolve N-(4-(benzyloxyphenyl))acetamide (1 equivalent) in a suitable solvent like acetic acid or ethanol. Add a hydrogenation catalyst, such as rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar). Heat the mixture to a temperature of 50-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots via gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction typically takes several hours to reach completion.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation of Isomers: Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-N-(4-(benzyloxy)cyclohexyl)acetamide.

Step 3: Isomer Separation and Deprotection

  • Isomer Separation: The separation of the cis and trans isomers can often be achieved by fractional crystallization. The trans isomer is typically less soluble and will crystallize out from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Hydrolysis of the Amide: The isolated trans-N-(4-(benzyloxy)cyclohexyl)acetamide is then hydrolyzed to the free amine. This can be accomplished by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Final Purification: After hydrolysis, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. Further purification by column chromatography on silica gel may be necessary to obtain highly pure trans-4-(benzyloxy)cyclohexanamine.

synthesis_workflow cluster_0 Synthetic Workflow Start 4-(benzyloxy)aniline Acetylation Acetylation (Acetic Anhydride, Triethylamine) Start->Acetylation Intermediate1 N-(4-(benzyloxyphenyl))acetamide Acetylation->Intermediate1 Hydrogenation Catalytic Hydrogenation (H₂, Rh/Al₂O₃ or Ru/C) Intermediate1->Hydrogenation IsomerMix Cis/Trans Isomer Mixture Hydrogenation->IsomerMix Separation Isomer Separation (Fractional Crystallization) IsomerMix->Separation TransIsomer trans-N-(4-(benzyloxy)cyclohexyl)acetamide Separation->TransIsomer Hydrolysis Hydrolysis (Acid or Base) TransIsomer->Hydrolysis Purification Purification (Column Chromatography) Hydrolysis->Purification End trans-4-(benzyloxy)cyclohexanamine Purification->End caption Fig. 2: Proposed synthetic workflow for trans-4-(benzyloxy)cyclohexanamine.

Fig. 2: Proposed synthetic workflow for trans-4-(benzyloxy)cyclohexanamine.

Spectroscopic Characterization

The structural elucidation of trans-4-(benzyloxy)cyclohexanamine relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-4-(benzyloxy)cyclohexanamine is expected to exhibit characteristic signals for the benzyloxy and cyclohexyl protons.

  • Benzyl Protons: The five aromatic protons of the phenyl ring will appear as a multiplet in the region of δ 7.2-7.4 ppm. The two benzylic protons (O-CH₂-Ph) will typically resonate as a singlet around δ 4.5 ppm.[3]

  • Cyclohexyl Protons: The protons on the cyclohexane ring will appear as complex multiplets in the upfield region of the spectrum, typically between δ 1.0 and 3.0 ppm. The methine proton attached to the carbon bearing the amino group (H-1) and the methine proton attached to the carbon bearing the benzyloxy group (H-4) are of particular diagnostic importance. In the favored diequatorial conformation of the trans isomer, both H-1 and H-4 are in axial positions. This axial orientation leads to large axial-axial coupling constants with the adjacent axial protons, resulting in a broad multiplet or a triplet of triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the structure.

  • Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ 127-138 ppm).

  • Benzylic Carbon: The benzylic carbon (O-CH₂-Ph) is expected to appear around δ 70 ppm.

  • Cyclohexyl Carbons: The carbons of the cyclohexane ring will be observed in the aliphatic region. The carbon bearing the benzyloxy group (C-4) will be downfield shifted due to the electronegativity of the oxygen atom (typically around δ 75-80 ppm), while the carbon bearing the amino group (C-1) will appear around δ 50-55 ppm. The remaining cyclohexyl carbons will resonate further upfield.

Applications in Drug Development

The trans-4-substituted cyclohexylamine scaffold is a privileged motif in medicinal chemistry, and trans-4-(benzyloxy)cyclohexanamine serves as a valuable intermediate for accessing a wide range of biologically active molecules. The benzyloxy group can be readily deprotected to reveal a hydroxyl group, providing a handle for further functionalization.

A notable example of the importance of the trans-4-substituted cyclohexylamine core is in the antipsychotic drug Cariprazine .[1] Cariprazine features this structural element, which plays a crucial role in its pharmacological profile.[1] The rigid trans-cyclohexyl linker correctly orients the pharmacophoric groups for optimal interaction with their biological targets.

Furthermore, derivatives of trans-4-aminocyclohexane have been explored as inhibitors of various enzymes, including Cyclin-Dependent Kinase 12 (CDK12), which is a target in cancer therapy.[4] The well-defined stereochemistry of the trans isomer is critical for achieving high potency and selectivity in these applications.

Conclusion

Trans-4-(benzyloxy)cyclohexanamine is a molecule of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its rigid, stereochemically defined structure provides a reliable platform for the synthesis of complex and biologically active compounds. A thorough understanding of its stereochemistry, conformational preferences, and synthetic accessibility is essential for its effective application. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their research programs.

References

  • F. Paradisi, et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 1-11. [Link]

  • Siegfried AG. (2017).
  • Dong, X., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5966-5973. [Link]

  • ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]

  • ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4''-benzyloxy triphenylamine (3). [Link]

  • MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]

  • Takeda Pharmaceutical Company Limited, et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7136-7151. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for.... [Link]

  • Wiley-VCH. Supporting Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of trans-4-(benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for trans-4-(benzyloxy)cyclohexanamine, a key intermediate in the synthesis of various biologically active molecules. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Our approach emphasizes the causal relationships between the molecular structure and its spectral output, ensuring a thorough and practical understanding of its characterization.

Introduction

trans-4-(benzyloxy)cyclohexanamine is a disubstituted cyclohexane derivative featuring a primary amine and a benzyloxy ether. The trans stereochemistry, where the two substituents are on opposite sides of the ring, dictates a specific conformational preference, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the compound during synthesis and quality control processes. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For trans-4-(benzyloxy)cyclohexanamine, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of trans-4-(benzyloxy)cyclohexanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts of labile protons (NH₂ and any residual H₂O).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication factor to improve resolution.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of trans-4-(benzyloxy)cyclohexanamine is expected to show distinct signals for the benzylic protons, the aromatic protons, and the protons of the cyclohexyl ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
~ 4.50Singlet2HBenzylic protons (-OCH₂Ph)
~ 3.50Multiplet1HCH-O
~ 2.70Multiplet1HCH-N
~ 2.00 - 1.80Multiplet4HAxial protons on cyclohexyl ring
~ 1.30 - 1.10Multiplet4HEquatorial protons on cyclohexyl ring
~ 1.50Broad Singlet2HNH₂

Interpretation and Rationale:

The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (~7.3 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons (-OCH₂Ph) are anticipated to be a sharp singlet around 4.50 ppm, as they are adjacent to an oxygen atom but lack adjacent protons for coupling.[1]

The methine proton attached to the oxygen (CH-O) will be deshielded and is predicted to appear around 3.50 ppm. Similarly, the methine proton attached to the nitrogen (CH-N) will be found at a slightly more upfield position, around 2.70 ppm. The trans configuration of the substituents leads to both of these protons being in an axial position in the preferred chair conformation, resulting in complex splitting patterns due to coupling with neighboring axial and equatorial protons.

The protons of the cyclohexyl ring will appear as two sets of multiplets. The axial protons are typically found at a slightly higher chemical shift than the equatorial protons due to 1,3-diaxial interactions. The primary amine protons (NH₂) will likely appear as a broad singlet around 1.50 ppm; its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature.

Diagram: ¹H NMR Assignment Workflow

HNMR_Workflow cluster_Aromatic Aromatic Region cluster_Aliphatic Aliphatic Region Aromatic_H ~7.3 ppm (m, 5H) Aromatic Protons Benzylic_H ~4.5 ppm (s, 2H) Benzylic Protons CHO_H ~3.5 ppm (m, 1H) CH-O CHN_H ~2.7 ppm (m, 1H) CH-N Cyclohexyl_H ~2.0-1.1 ppm (m, 8H) Cyclohexyl Protons NH2_H ~1.5 ppm (br s, 2H) Amine Protons Structure trans-4-(benzyloxy)cyclohexanamine Structure->Aromatic_H Structure->Benzylic_H Structure->CHO_H Structure->CHN_H Structure->Cyclohexyl_H Structure->NH2_H

Caption: Workflow for assigning proton signals in the ¹H NMR spectrum.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 138Quaternary aromatic carbon (C-ipso)
~ 128.5Aromatic CH carbons (C-ortho, C-meta)
~ 127.5Aromatic CH carbon (C-para)
~ 78CH-O
~ 70Benzylic carbon (-OCH₂)
~ 50CH-N
~ 33Cyclohexyl CH₂ carbons adjacent to CH-N
~ 30Cyclohexyl CH₂ carbons adjacent to CH-O

Interpretation and Rationale:

The aromatic carbons of the benzyl group will appear in the range of 127-138 ppm. The ipso-carbon (the carbon attached to the -OCH₂ group) will be a quaternary carbon and is expected around 138 ppm. The benzylic carbon (-OCH₂) will be found around 70 ppm.

The carbon bearing the oxygen (CH-O) is significantly deshielded and is predicted to be around 78 ppm. The carbon attached to the nitrogen (CH-N) will be at a lower chemical shift, approximately 50 ppm. The remaining methylene carbons of the cyclohexane ring will appear in the upfield region of the spectrum, typically between 30 and 33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹). Acquire and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

IR Spectral Data (Predicted)
Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3300N-H stretch (two bands for primary amine)Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Benzyl group
2950 - 2850C-H stretch (aliphatic)Cyclohexyl group
1600, 1495C=C stretch (aromatic)Benzyl group
1450C-H bend (aliphatic)Cyclohexyl group
1100 - 1000C-O stretchEther (-OCH₂-)
850 - 750C-H out-of-plane bend (aromatic)Benzyl group

Interpretation and Rationale:

The IR spectrum will be dominated by features characteristic of the amine, ether, and aromatic functionalities. The primary amine will exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region.[2][3] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl ring will be observed just below 3000 cm⁻¹.[2]

The presence of the aromatic ring will be further confirmed by C=C stretching absorptions around 1600 and 1495 cm⁻¹. A strong C-O stretching band for the ether linkage is expected in the 1100-1000 cm⁻¹ region. Finally, the substitution pattern of the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (850-750 cm⁻¹).

Diagram: Key IR Absorptions

IR_Absorptions IR_Spectrum IR Spectrum of trans-4-(benzyloxy)cyclohexanamine 3400-3300 cm⁻¹ N-H Stretch (Amine) 3100-3000 cm⁻¹ Aromatic C-H Stretch 2950-2850 cm⁻¹ Aliphatic C-H Stretch 1600, 1495 cm⁻¹ Aromatic C=C Stretch 1100-1000 cm⁻¹ C-O Stretch (Ether) Functional_Groups Functional Groups Amine Primary Amine Functional_Groups->Amine Aromatic Benzyl Group Functional_Groups->Aromatic Aliphatic Cyclohexyl Ring Functional_Groups->Aliphatic Ether Ether Linkage Functional_Groups->Ether Amine->IR_Spectrum:f0 Aromatic->IR_Spectrum:f1 Aromatic->IR_Spectrum:f3 Aliphatic->IR_Spectrum:f2 Ether->IR_Spectrum:f4

Caption: Correlation of functional groups to their key IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation, while electrospray ionization (ESI) is typically used for LC-MS and often yields the protonated molecular ion with less fragmentation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Mass Spectral Data (Predicted)
  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): m/z = 205 (for M⁺) or 206 (for [M+H]⁺).

  • Key Fragmentation Patterns:

m/z Fragment Ion Proposed Structure
108[C₇H₈O]⁺Tropylium ion derivative from benzyl ether
91[C₇H₇]⁺Tropylium ion
98[C₆H₁₂N]⁺Cyclohexylamine fragment after loss of benzyloxy group
83[C₆H₁₁]⁺Cyclohexyl cation

Interpretation and Rationale:

The molecular weight of trans-4-(benzyloxy)cyclohexanamine is 205.30 g/mol . In EI-MS, the molecular ion peak (M⁺) is expected at m/z 205. In ESI-MS, the protonated molecule ([M+H]⁺) at m/z 206 would be prominent.

A characteristic fragmentation pattern for benzyl ethers is the cleavage of the C-O bond, leading to the formation of the stable tropylium ion at m/z 91.[1] An alternative fragmentation could lead to a fragment with m/z 108, corresponding to the benzyloxy portion.

Another likely fragmentation pathway is the loss of the benzyloxy group, resulting in a fragment at m/z 98 corresponding to the protonated cyclohexylamine ring. Further fragmentation of the cyclohexyl ring can lead to a cyclohexyl cation at m/z 83.

Conclusion

The spectroscopic characterization of trans-4-(benzyloxy)cyclohexanamine provides a clear and unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity and stereochemistry of the molecule. IR spectroscopy confirms the presence of the key functional groups, namely the primary amine and the benzyl ether. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. By integrating the data from these complementary techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

  • Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. ResearchGate. Available at: [Link]

  • 4-Cyclohexylbenzenamine. PubChem. Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

  • Synthesis of cis/trans 4‐substituted cyclohexylamines with different... ResearchGate. Available at: [Link]

  • Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. ResearchGate. Available at: [Link]

  • 4-tert-Butylcyclohexylamine. PubChem. Available at: [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available at: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]

  • Cyclohexylamine. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of trans-4-(benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(benzyloxy)cyclohexanamine, a versatile building block in medicinal chemistry. As a Senior Application Scientist, this document is crafted to provide not only foundational data but also practical, field-proven insights into the methodologies for its solubility determination and the scientific rationale behind these experimental choices.

Introduction to trans-4-(benzyloxy)cyclohexanamine

trans-4-(benzyloxy)cyclohexanamine (CAS RN: 98454-39-8) is a primary amine featuring a cyclohexyl scaffold substituted with a benzyloxy group in a trans configuration. This structural motif is of significant interest in drug discovery, offering a combination of a lipophilic benzyl group and a polar amine function, which can be crucial for molecular interactions with biological targets. Understanding its solubility is paramount for its effective utilization in synthetic chemistry and for predicting the biopharmaceutical properties of drug candidates derived from it.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of any solubility investigation. While experimental data for trans-4-(benzyloxy)cyclohexanamine is not extensively available in public literature, we can predict these values using established computational models. These predicted values serve as a robust starting point for experimental design.

PropertyPredicted/Known ValueMethod/SourceImplication for Solubility
Molecular Formula C₁₃H₁₉NO-Provides the basis for molecular weight calculation.
Molecular Weight 205.30 g/mol -Influences the mass-to-mole conversion in solubility calculations.
Physical Form LiquidSupplier InformationAs a liquid, its solubility is not limited by crystal lattice energy, which can simplify dissolution.
pKa (basic) ~10.5Prediction based on cyclohexylamine (pKa ~10.6)The amine group will be predominantly protonated at physiological pH, significantly increasing its aqueous solubility at acidic pH.
logP ~2.5Prediction based on the cis-isomer (logP = 2.47)Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Melting Point Not available (liquid at RT)-Not applicable for thermodynamic solubility determination from a solid state at room temperature.
Boiling Point Not available-High boiling point is expected due to the molecular weight and polar functional groups.

Rationale for Predicted Values: The pKa of the primary amine is predicted to be similar to that of cyclohexylamine, as the electronic effect of the distant benzyloxy group is expected to be minimal. The logP is estimated based on its structural isomer, providing a reasonable approximation of its lipophilicity.

Understanding and Predicting Solubility Behavior

The solubility of trans-4-(benzyloxy)cyclohexanamine is dictated by the interplay of its structural features:

  • The Basic Amine Group: The primary amine is a weak base and can be protonated to form a water-soluble ammonium salt. This makes its aqueous solubility highly pH-dependent. At pH values significantly below its pKa (~10.5), the compound will exist predominantly in its protonated, more soluble form.

  • The Benzyloxy and Cyclohexyl Groups: These nonpolar moieties contribute to the molecule's lipophilicity, enhancing its solubility in organic solvents. The overall solubility in a given solvent will be a balance between the polarity of the solvent and the lipophilic character of the molecule.

Based on these characteristics, we can predict the following general solubility profile:

  • Aqueous Solubility: Poor to low in neutral and basic aqueous media. Solubility will significantly increase with decreasing pH.

  • Organic Solubility: Good solubility is expected in a range of organic solvents, from polar protic (e.g., methanol, ethanol) to less polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a well-designed experimental plan is crucial. This section outlines the recommended protocols for determining both the thermodynamic and kinetic solubility of trans-4-(benzyloxy)cyclohexanamine.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable form of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the long-term stability of a formulation.[1][2]

  • Kinetic Solubility is the concentration of a compound at which precipitation first occurs when a concentrated solution (often in DMSO) is rapidly added to an aqueous buffer. It is a high-throughput screening parameter but may not represent the true equilibrium state.[3]

For a comprehensive understanding, both forms of solubility should be investigated.

Recommended Experimental Protocols

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Principle: An excess amount of the test substance is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined.

Step-by-Step Methodology:

  • Preparation: Add an excess of trans-4-(benzyloxy)cyclohexanamine to a series of vials containing the desired solvents (e.g., purified water, pH-buffered solutions, various organic solvents).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved material settle. Centrifuge the samples at a high speed to ensure complete separation of the solid/liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

  • Equilibrium Confirmation: Compare the concentrations obtained at different time points. Equilibrium is confirmed when the concentration no longer increases with time.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature A->B C Time points (24, 48, 72h) D Centrifuge B->D E Sample supernatant D->E F Analyze by HPLC E->F

Caption: Shake-Flask Method Workflow

Given the basic nature of the compound, determining its solubility at different pH values is critical.

Protocol:

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 12.

  • Perform the shake-flask method as described above in each of these buffers.

  • Plot the measured solubility as a function of pH. This will generate a pH-solubility profile, which is invaluable for formulation development.

Accurate knowledge of the pKa is essential for interpreting the pH-solubility profile. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8][9][10]

Principle: The compound is dissolved in a suitable solvent and titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known amount of trans-4-(benzyloxy)cyclohexanamine in a co-solvent system (e.g., water/methanol) if its intrinsic aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately determine the equivalence point.

G A Dissolve compound in solvent B Titrate with standardized acid A->B C Record pH at intervals B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from inflection point D->E

Caption: Potentiometric Titration Workflow

Synthesis, Impurities, and Their Impact on Solubility

The purity of the compound is a critical factor that can significantly affect solubility measurements.[11] Impurities can either increase or decrease the apparent solubility of a substance.

Common Synthetic Route and Potential Impurities

A likely synthetic route to trans-4-(benzyloxy)cyclohexanamine involves the benzylation of trans-4-aminocyclohexanol.

  • trans-4-aminocyclohexanol + Benzyl halide (e.g., benzyl bromide) + Base → trans-4-(benzyloxy)cyclohexanamine

Potential Impurities:

  • Starting Materials: Unreacted trans-4-aminocyclohexanol and benzyl bromide.

  • By-products: Dibenzyl ether (from the self-condensation of benzyl bromide), and N,N-dibenzylated product.

  • cis-isomer: If the starting trans-4-aminocyclohexanol is not pure, the corresponding cis-isomer of the final product may be present.

Purity Assessment

The purity of trans-4-(benzyloxy)cyclohexanamine should be rigorously assessed before any solubility studies. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities.[6][12]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): For identification of unknown impurities.

Data Summary and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties of trans-4-(benzyloxy)cyclohexanamine

PropertyPredicted Value
pKa~10.5
logP~2.5

Table 2: Example of a pH-Solubility Profile Table

pHThermodynamic Solubility (mg/mL)
2.0[Experimental Value]
4.0[Experimental Value]
6.0[Experimental Value]
7.4[Experimental Value]
8.0[Experimental Value]
10.0[Experimental Value]
12.0[Experimental Value]

Table 3: Example of a Solvent Solubility Table

SolventThermodynamic Solubility (mg/mL) at 25°C
Water[Experimental Value]
Methanol[Experimental Value]
Ethanol[Experimental Value]
Dichloromethane[Experimental Value]
Ethyl Acetate[Experimental Value]
Toluene[Experimental Value]
n-Heptane[Experimental Value]

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and determining the solubility of trans-4-(benzyloxy)cyclohexanamine. The predicted physicochemical properties suggest that this compound is a basic, moderately lipophilic liquid. Its aqueous solubility is expected to be highly pH-dependent, a critical consideration for its use in pharmaceutical development.

For researchers and drug development professionals, it is imperative to:

  • Confirm Purity: Always begin with a thorough purity assessment of the compound.

  • Determine Thermodynamic Solubility: Utilize the shake-flask method to establish the equilibrium solubility in relevant aqueous and organic media.

  • Characterize pH-Solubility Profile: Given its basic nature, a detailed pH-solubility profile is essential.

  • Accurately Measure pKa: An experimental determination of the pKa will provide a solid foundation for all solubility-related interpretations.

By following these guidelines, a robust and reliable solubility dataset can be generated, enabling informed decisions in the synthesis, formulation, and development of new chemical entities based on the trans-4-(benzyloxy)cyclohexanamine scaffold.

References

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 44-50. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]

  • Rowan Scientific. (2025). How to Predict pKa. Retrieved from [Link]

  • PubMed. (2024). Thermodynamic solubility measurement without chemical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • YouTube. (2024). Predicting the pKa of Small Molecules on Rowan. Retrieved from [Link]

  • GitHub. (n.d.). kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). logP prediction results for each GNN model instance. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • Amazon S3. (2019). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Methodological & Application

trans-4-(benzyloxy)cyclohexanamine as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of trans-4-(benzyloxy)cyclohexanamine in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Abstract

The trans-1,4-disubstituted cyclohexylamine scaffold is a privileged motif in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise vectoral presentation of pharmacophoric elements. This guide provides a detailed exploration of trans-4-(benzyloxy)cyclohexanamine, a versatile building block for accessing these critical structures. We present not just protocols, but the underlying chemical principles, field-tested insights, and robust analytical validation methods required for its successful implementation in drug discovery and development programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate for the synthesis of complex molecular targets.

Introduction: The Strategic Value of the Cyclohexylamine Core

The cyclohexane ring is a cornerstone of pharmaceutical design. Unlike flat aromatic rings, its chair conformation provides a rigid, well-defined three-dimensional geometry. When functionalized at the 1 and 4 positions with a trans stereochemical relationship, the substituents are held in a diaxial or diequatorial orientation, minimizing conformational ambiguity and enabling highly specific interactions with biological targets. This structural feature is a key element in numerous active pharmaceutical ingredients (APIs), including the antipsychotic drug cariprazine, where the trans-cyclohexane moiety is critical for its activity profile.[1][2][3]

trans-4-(benzyloxy)cyclohexanamine serves as an ideal starting point for elaborating this framework. It provides two key functionalities:

  • A primary amine, ready for nucleophilic attack or coupling reactions to build out one vector of the molecule.

  • A benzyl-protected hydroxyl group, which masks a secondary point of functionalization. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions used to modify the amine, yet can be selectively removed under mild hydrogenolysis conditions.

This dual functionality allows for a modular and strategic approach to complex molecule synthesis.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
Appearance White to off-white solid/powder
Melting Point 109.0 to 113.0 °C
Boiling Point 127 °C at 14 mmHg
Solubility Soluble in methanol, dichloromethane, DMF
Safety & Handling

trans-4-(benzyloxy)cyclohexanamine and its derivatives are potent chemical agents that require careful handling in a controlled laboratory environment.

  • Hazard Profile: Classified as causing severe skin burns and eye damage.[4] Always handle with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[4][5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[4][6] Wash hands thoroughly after handling.[4] Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[6][7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]

Core Application: Amide Bond Formation

The most common and pivotal reaction involving trans-4-(benzyloxy)cyclohexanamine is its coupling with carboxylic acids to form amides. This reaction is a cornerstone of pharmaceutical synthesis.[3][8]

Mechanistic Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Modern pharmaceutical synthesis relies on "coupling reagents" to activate the carboxylic acid.[8]

  • Carbodiimides (e.g., EDC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is readily attacked by the amine. A key advantage of EDC is that the resulting urea byproduct is water-soluble, simplifying purification.[3]

  • Benzotriazole Additives (e.g., HOBt): The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common side product. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used.[3] HOBt traps the O-acylisourea to form an activated ester, which is less prone to side reactions but still highly reactive towards the amine. This also helps in reducing potential racemization if the carboxylic acid has a chiral center.[3][8]

  • Base (e.g., DIPEA): A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is typically added to neutralize the acids present (e.g., the carboxylic acid starting material and the HCl salt if EDC hydrochloride is used), ensuring the primary amine remains in its free, nucleophilic state.

Generalized Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling trans-4-(benzyloxy)cyclohexanamine with a generic carboxylic acid.

Materials:

  • trans-4-(benzyloxy)cyclohexanamine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq), trans-4-(benzyloxy)cyclohexanamine (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM (or DMF) to dissolve the solids, typically to a concentration of 0.1-0.5 M. Stir the solution at room temperature for 10 minutes.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. Causality Note: Slow addition is crucial to control the initial exotherm of the activation step.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarb wash removes unreacted acid and HOBt; the brine wash helps to break any emulsions and remove bulk water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Visual Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reagents 1. Charge Flask: - Amine (1.0 eq) - Acid (1.1 eq) - HOBt (1.2 eq) add_solvent 2. Add Solvent (DCM) & Stir charge_reagents->add_solvent add_base 3. Add Base (DIPEA) add_solvent->add_base cool 4. Cool to 0 °C add_base->cool add_edc 5. Add EDC·HCl (1.5 eq) (Portion-wise) cool->add_edc react 6. Stir at RT (12-24h) add_edc->react monitor 7. Monitor by TLC / LC-MS react->monitor quench 8. Dilute & Wash (NaHCO3, Brine) monitor->quench Reaction Complete dry 9. Dry Organic Layer (MgSO4) quench->dry concentrate 10. Concentrate dry->concentrate purify 11. Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: Experimental workflow for a typical amide coupling reaction.

Key Transformation: Benzyl Group Deprotection

Once the amide is formed, the benzyl protecting group can be removed to unmask the hydroxyl functionality. This opens up a new synthetic handle for further diversification, such as oxidation to a ketone or etherification. The standard and most reliable method is catalytic hydrogenation.[9]

Protocol: Catalytic Hydrogenolysis

Safety First: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air or solvents like ethanol. Handle the catalyst carefully in an inert atmosphere or as a slurry. Hydrogen gas is highly flammable and explosive. Ensure the reaction is performed in a well-ventilated fume hood with appropriate pressure-rated equipment and no nearby ignition sources.

Materials:

  • N-acylated-trans-4-(benzyloxy)cyclohexanamine (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or cylinder with regulator)

  • Filtration aid (e.g., Celite®)

Step-by-Step Procedure:

  • Dissolution: Dissolve the benzyl-protected amide (1.0 eq) in MeOH or EtOH in a suitable pressure-rated flask.

  • Inerting: Purge the flask with an inert gas (N₂ or Ar).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol%) under the inert atmosphere. Expertise Note: Adding the catalyst to the solvent before the inerting step can be a fire hazard.

  • Hydrogenation: Evacuate the inert gas and backfill the flask with H₂ gas. For lab scale, a balloon of H₂ is often sufficient. For larger scales, a Parr shaker or similar hydrogenation apparatus is required.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of H₂.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the aromatic protons of the benzyl group in ¹H NMR are key indicators of completion.

  • Filtration: Once complete, carefully purge the flask with N₂ again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH). Causality Note: The Celite pad prevents the fine Pd/C particles from passing through the filter paper and contaminating the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used without further purification.

Visual Reaction Scheme for Deprotection

G cluster_reactants cluster_products start N-Acyl-trans-4-(benzyloxy)cyclohexanamine reagents H₂ (1 atm) 10% Pd/C ——————————> MeOH, RT start->reagents end N-Acyl-trans-4-hydroxycyclohexanamine + Toluene reagents->end

Caption: Reaction scheme for benzyl ether deprotection via hydrogenation.

Analytical Characterization

Robust analytical data is required to validate the outcome of each synthetic step.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)ESI-MS [M+H]⁺
trans-4-(benzyloxy)cyclohexanamine 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 3.40-3.50 (m, 1H, CH-O), 2.60-2.70 (m, 1H, CH-N), 1.00-2.10 (m, 8H, Cyclohexyl-H)~138 (Ar-C), ~128.5 (Ar-CH), ~127.7 (Ar-CH), ~127.5 (Ar-CH), ~79 (CH-O), ~70 (-OCH₂Ph), ~51 (CH-N), ~34 (CH₂), ~30 (CH₂)206.15
Amide Product (Example) Similar to above, plus amide N-H proton (~5.5-6.5 ppm) and signals from the coupled acid moiety. Shift in CH-N proton downfield.Similar to above, plus carbonyl signal (~165-175 ppm) and signals from the coupled acid moiety.Varies
Deprotected Alcohol Absence of Ar-H (7.25-7.40) and -OCH₂Ph (4.50) signals. Appearance of -OH proton (variable).Absence of Ar-C and -OCH₂Ph signals.Varies

Note: Exact chemical shifts (δ) are dependent on the specific coupled acid and solvent used. The data above are representative.[10][11][12]

Conclusion

trans-4-(benzyloxy)cyclohexanamine is a high-value building block that provides a reliable and strategic entry point into the synthesis of pharmaceutically relevant 1,4-disubstituted cyclohexane cores. By understanding the principles behind its core reactions—amide coupling and deprotection—and by adhering to robust, well-validated protocols, researchers can efficiently construct complex molecular architectures. The methodologies outlined in this guide are designed to be both reproducible and scalable, empowering drug discovery and development professionals to accelerate their research programs.

References

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
  • SAFETY DATA SHEET - trans-4-(Benzyloxycarbonylamino)cyclohexanemethyl amine. Fisher Scientific.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Amide coupling reaction in medicinal chemistry.
  • Cyclohexylamine - SAFETY D
  • A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES.
  • trans-4-Methyl-cyclohexylamine HCl - Safety D
  • trans-4-Aminocyclohexanol. Tokyo Chemical Industry Co., Ltd.
  • Cyclohexylamine MATERIAL SAFETY D
  • Organomagnesium amide catalyzed cross-dehydrocoupling of organosilanes with amines. Dalton Transactions.

Sources

The Synthetic Utility of trans-4-(Benzyloxy)cyclohexanamine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Bioactive Molecules

In the landscape of modern medicinal chemistry, the rational design of drug candidates often hinges on the use of conformationally restricted scaffolds that can appropriately orient pharmacophoric elements in three-dimensional space. The trans-1,4-disubstituted cyclohexane ring is a privileged motif in this regard, offering a rigid chair conformation that minimizes steric interactions and provides precise vectoral projection of substituents. trans-4-(Benzyloxy)cyclohexanamine emerges as a particularly valuable building block, combining the conformational rigidity of the cyclohexane core with the synthetic versatility of a primary amine and a protected hydroxyl group. The benzyloxy moiety serves as a stable protecting group for the hydroxyl functionality, which can be unveiled at a later synthetic stage to introduce a key hydrogen bond donor or a point for further diversification. This guide provides a comprehensive overview of the synthetic routes utilizing trans-4-(benzyloxy)cyclohexanamine, detailing its preparation and subsequent application in the synthesis of complex molecular architectures, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

I. Synthesis of trans-4-(Benzyloxy)cyclohexanamine

The most direct and industrially scalable approach to trans-4-(benzyloxy)cyclohexanamine involves the reductive amination of the corresponding ketone, 4-(benzyloxy)cyclohexanone. This key intermediate can be prepared from the readily available trans-4-aminocyclohexanol.

Preparation of the Precursor: 4-(Benzyloxy)cyclohexanone

A robust synthesis of 4-(benzyloxy)cyclohexanone begins with the protection of the amino group of trans-4-aminocyclohexanol, followed by benzylation of the hydroxyl group and subsequent deprotection and oxidation. A common and efficient method involves the use of a tert-butyloxycarbonyl (Boc) protecting group.

Workflow for 4-(Benzyloxy)cyclohexanone Synthesis:

cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Benzylation cluster_2 Step 3: N-Deprotection & Oxidation A trans-4-Aminocyclohexanol B N-Boc-trans-4-aminocyclohexanol A->B Boc₂O, Base C trans-4-(Benzyloxy)-1-(Boc-amino)cyclohexane B->C BnBr, NaH D 4-(Benzyloxy)cyclohexanone C->D 1. Acid (TFA/HCl) 2. Oxidation (e.g., TEMPO)

Caption: Synthesis of 4-(benzyloxy)cyclohexanone.

Reductive Amination to Yield trans-4-(Benzyloxy)cyclohexanamine

The conversion of 4-(benzyloxy)cyclohexanone to the desired primary amine is achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the amine. The stereochemical outcome is often directed by the thermodynamic stability of the intermediates, favoring the formation of the trans isomer.

Protocol 1: Reductive Amination of 4-(Benzyloxy)cyclohexanone

StepProcedureReagents & ConditionsCausality and Insights
1Imine Formation4-(Benzyloxy)cyclohexanone (1.0 eq.), Ammonia (in MeOH, 7N, 10 eq.)A high concentration of ammonia drives the equilibrium towards the formation of the imine. Methanol is a suitable solvent for both the ketone and the ammonia solution.
2ReductionPd/C (10 mol%), H₂ (50 psi) or NaBH₃CN (1.5 eq.), Acetic Acid (cat.)Catalytic hydrogenation with Pd/C and H₂ is a clean and efficient method for imine reduction[1]. Alternatively, sodium cyanoborohydride is a mild reducing agent that is selective for the imine over the ketone, and the reaction is typically performed under slightly acidic conditions to facilitate imine formation[2].
3Work-upFilter (for Pd/C), Quench with H₂O, Extract with EtOAc, Dry (Na₂SO₄), ConcentrateStandard work-up procedures to isolate the crude product.
4PurificationColumn chromatography (SiO₂, DCM/MeOH gradient) or crystallization of the hydrochloride saltPurification is necessary to remove any unreacted starting material, by-products, and to isolate the desired trans isomer. Formation of the hydrochloride salt can aid in purification and improves the stability of the final product.

II. Key Synthetic Applications

trans-4-(Benzyloxy)cyclohexanamine is a versatile intermediate for a variety of coupling reactions, allowing for the introduction of diverse functionalities at the amino group.

N-Alkylation Reactions

The primary amine of trans-4-(Benzyloxy)cyclohexanamine can be readily alkylated to introduce various substituents. Reductive amination with aldehydes or ketones is a common and efficient method for this transformation.

Workflow for N-Alkylation:

A trans-4-(Benzyloxy)cyclohexanamine C N-Alkyl-trans-4-(benzyloxy)cyclohexanamine A->C Reductive Amination (e.g., NaBH(OAc)₃) B Aldehyde/Ketone (R'COR'') B->C Reductive Amination (e.g., NaBH(OAc)₃)

Caption: N-Alkylation via Reductive Amination.

Protocol 2: N-Alkylation via Reductive Amination

StepProcedureReagents & ConditionsCausality and Insights
1Imine/Iminium Formationtrans-4-(Benzyloxy)cyclohexanamine (1.0 eq.), Aldehyde or Ketone (1.1 eq.), Dichloromethane (DCM)DCM is a common solvent for reductive amination. The reaction is typically stirred at room temperature to allow for the formation of the imine or iminium ion intermediate.
2ReductionSodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
3Work-upQuench with saturated aq. NaHCO₃, Separate layers, Extract aqueous layer with DCM, Combine organic layers, Dry (Na₂SO₄), ConcentrateThe basic quench neutralizes any remaining acid and decomposes the excess reducing agent.
4PurificationColumn chromatography (SiO₂, Hexanes/EtOAc gradient)Purification removes unreacted starting materials and by-products.
Amide Coupling Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry. trans-4-(Benzyloxy)cyclohexanamine readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, or activated esters.

Workflow for Amide Coupling:

A trans-4-(Benzyloxy)cyclohexanamine C N-Acyl-trans-4-(benzyloxy)cyclohexanamine A->C Coupling Reagent (e.g., HATU, EDCI/HOBt) B Carboxylic Acid (R'COOH) B->C Coupling Reagent (e.g., HATU, EDCI/HOBt)

Caption: Amide Bond Formation.

Protocol 3: Amide Coupling with a Carboxylic Acid

StepProcedureReagents & ConditionsCausality and Insights
1Activation of Carboxylic AcidCarboxylic acid (1.0 eq.), HATU (1.1 eq.), DIPEA (2.0 eq.), DMFHATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the acidic by-products. DMF is a common polar aprotic solvent for amide coupling reactions.
2Amine Additiontrans-4-(Benzyloxy)cyclohexanamine (1.1 eq.)The amine is added to the activated carboxylic acid, and the reaction is typically stirred at room temperature.
3Work-upDilute with water, Extract with EtOAc, Wash organic layer with brine, Dry (Na₂SO₄), ConcentrateThe aqueous work-up removes the water-soluble by-products of the coupling reaction.
4PurificationColumn chromatography (SiO₂, Hexanes/EtOAc gradient)Purification yields the desired amide product.

III. Deprotection of the Benzyloxy Group

A key feature of trans-4-(benzyloxy)cyclohexanamine is the ability to deprotect the benzyloxy group to reveal the corresponding alcohol, trans-4-aminocyclohexanol, which is itself a valuable building block. The most common method for benzyl ether cleavage is catalytic hydrogenolysis.

Protocol 4: Debenzylation via Hydrogenolysis

StepProcedureReagents & ConditionsCausality and Insights
1HydrogenolysisN-substituted-trans-4-(benzyloxy)cyclohexanamine (1.0 eq.), Pd/C (10 mol%), H₂ (1 atm or higher pressure), Methanol or EthanolPalladium on carbon is an excellent catalyst for the hydrogenolysis of benzyl ethers. The reaction is typically carried out under an atmosphere of hydrogen. The choice of solvent is usually a polar protic solvent like methanol or ethanol.
2Reaction MonitoringTLC or LC-MSThe reaction progress should be monitored to ensure complete consumption of the starting material.
3Work-upFilter through Celite to remove the catalyst, Concentrate the filtrateFiltration removes the solid catalyst, and concentration of the solvent yields the crude product.
4PurificationRecrystallization or column chromatography (if necessary)The resulting alcohol is often crystalline and can be purified by recrystallization.

IV. Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

The trans-4-aminocyclohexanol scaffold is a key structural feature in several approved and investigational Janus kinase (JAK) inhibitors. These drugs are used in the treatment of autoimmune diseases like rheumatoid arthritis and atopic dermatitis. The cyclohexane ring provides a rigid anchor for positioning the pharmacophoric groups that interact with the active site of the JAK enzyme.

A prominent example is Oclacitinib , a JAK inhibitor used in veterinary medicine. Its synthesis utilizes a derivative of trans-4-aminocyclohexanol.

Retrosynthetic Analysis of Oclacitinib:

A Oclacitinib B N-Methyl-trans-4-(methylamino)cyclohexanemethanesulfonamide A->B Nucleophilic Aromatic Substitution C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->C Nucleophilic Aromatic Substitution D trans-4-Aminocyclohexanol Derivative B->D Multi-step synthesis

Caption: Retrosynthesis of Oclacitinib.

The synthesis of Oclacitinib highlights the importance of the trans-4-aminocyclohexanol core. A synthetic route could involve the initial coupling of a protected trans-4-aminocyclohexanol derivative with the heterocyclic core, followed by functional group manipulations and deprotection steps. The use of trans-4-(benzyloxy)cyclohexanamine and its derivatives allows for strategic introduction of the necessary functionalities.

V. Conclusion

trans-4-(Benzyloxy)cyclohexanamine is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its rigid cyclohexane core provides a predictable platform for the spatial arrangement of substituents, while the primary amine and protected hydroxyl group offer orthogonal handles for a wide range of synthetic transformations. The protocols detailed in this guide for its synthesis, N-alkylation, amide coupling, and deprotection provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this scaffold in the design and synthesis of novel therapeutic agents, particularly in the burgeoning field of kinase inhibitors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Organic Chemistry Portal. (n.d.). Reductive Amination (Reductive Alkylation). Retrieved from [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Flanagan, M. E., et al. (2014). Discovery of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 57(24), 10275–10291.
  • WO2010020905A1 - Substituted pyrimidines and their use as jak-inhibitors. (2010). Google Patents.
  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. (2003). Google Patents.
  • CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (2014). Google Patents.

Sources

Application Notes and Protocols for the N-acylation of trans-4-(benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-acylation of a Versatile Cyclohexylamine Building Block

The N-acylation of amines to form amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] This guide provides a detailed protocol for the N-acylation of trans-4-(benzyloxy)cyclohexanamine, a valuable building block that combines a reactive primary amine on a conformationally defined cyclohexane scaffold with a versatile benzyloxy protecting group. The strategic selection of acylation methodology is paramount to ensure high yields, purity, and preservation of the acid-labile benzyloxy ether.

This document will explore three robust and widely applicable protocols for this transformation: the classic Schotten-Baumann reaction with acyl chlorides, acylation using carboxylic acid anhydrides, and a modern approach employing peptide coupling agents. Each protocol is presented with a detailed step-by-step methodology, a discussion of the underlying chemical principles, and guidance on reaction monitoring, workup, and product characterization.

Physicochemical Properties of trans-4-(benzyloxy)cyclohexanamine

A thorough understanding of the starting material's properties is critical for successful protocol development.

PropertyValue/DescriptionSource
Molecular Formula C₁₃H₁₉NON/A
Molecular Weight 205.30 g/mol N/A
Appearance Colorless to pale yellow oil or low melting solidGeneral knowledge
Solubility Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Limited solubility in water.General knowledge
pKa (of conjugate acid) ~10.6 (estimated based on cyclohexylamine)[3]

The basicity of the amine (pKa of the conjugate acid is approximately 10.6) dictates that a base is required to neutralize the acidic byproduct of the acylation reaction.[3] The benzyloxy group is generally stable under basic and mildly acidic conditions but is susceptible to cleavage by hydrogenolysis or strong acids. This consideration informs the choice of reagents and purification methods.

Protocol I: N-acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This classic method is highly effective for the acylation of primary and secondary amines using reactive acyl chlorides.[4] The reaction is typically performed in a two-phase system or in a single organic solvent with a tertiary amine base.[5]

Causality Behind Experimental Choices:
  • Acyl Chlorides: As highly reactive acylating agents, they readily react with the nucleophilic amine.[4]

  • Base (Triethylamine or Pyridine): A non-nucleophilic organic base is used to scavenge the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

  • Solvent (Dichloromethane): An aprotic solvent that dissolves both the amine and the acyl chloride, facilitating the reaction.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions.

Experimental Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-(benzyloxy)cyclohexanamine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

  • Addition of Base: Add triethylamine (Et₃N, 1.2 eq) or pyridine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be slow to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol II: N-acylation using Carboxylic Acid Anhydrides

Carboxylic acid anhydrides are less reactive than acyl chlorides, offering a more controlled acylation. This method often benefits from a catalyst to enhance the reaction rate.

Causality Behind Experimental Choices:
  • Carboxylic Acid Anhydrides: These reagents are effective acylating agents that produce a carboxylic acid byproduct, which is less corrosive than HCl.

  • Catalyst (DMAP): 4-(Dimethylamino)pyridine is a highly efficient nucleophilic catalyst that accelerates the acylation by forming a more reactive N-acylpyridinium intermediate.

  • Base (Triethylamine): Required to neutralize the carboxylic acid byproduct.

  • Solvent (Dichloromethane): A suitable aprotic solvent for this reaction.

Experimental Protocol:
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve trans-4-(benzyloxy)cyclohexanamine (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous DCM (0.1-0.2 M).

  • Addition of Anhydride: Add the carboxylic acid anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol III: N-acylation using Carboxylic Acids and Coupling Agents

Causality Behind Experimental Choices:
  • Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization (if applicable).[8]

  • Base (DIPEA): A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions with the activated carboxylic acid.

  • Solvent (DMF or DCM): Anhydrous dimethylformamide (DMF) or DCM are common solvents for coupling reactions.

Experimental Protocol:
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.1-0.2 M).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine and Base: Add a solution of trans-4-(benzyloxy)cyclohexanamine (1.0 eq) and DIPEA (1.5 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • If using DMF, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

    • If using DCM, proceed with the standard aqueous workup as described in the previous protocols.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring is key to a self-validating protocol.

  • Thin Layer Chromatography (TLC): A simple and effective technique to monitor the disappearance of the starting amine and the appearance of the less polar amide product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The spots can be visualized using a UV lamp (if the acyl group is chromophoric) and/or by staining with ninhydrin (which specifically stains primary amines) or potassium permanganate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new amide N-H proton signal (typically a broad singlet or a doublet) and shifts in the signals of the protons on the carbon adjacent to the nitrogen are indicative of product formation.[9]

    • ¹³C NMR: The formation of the amide bond will result in a new carbonyl carbon signal in the range of 165-175 ppm.[9]

  • Infrared (IR) Spectroscopy: The product will exhibit a strong carbonyl (C=O) stretching vibration around 1630-1680 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the N-acylated product.

Visualizing the N-acylation Workflow

The following diagram illustrates the general workflow for the N-acylation of trans-4-(benzyloxy)cyclohexanamine.

Nacylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Characterization Amine trans-4-(benzyloxy)cyclohexanamine ReactionVessel Reaction Setup (Inert Atmosphere, 0°C to RT) Amine->ReactionVessel AcylatingAgent Acylating Agent (Acyl Chloride, Anhydride, or Carboxylic Acid) AcylatingAgent->ReactionVessel Base Base (e.g., Et3N, Pyridine, DIPEA) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->ReactionVessel TLC TLC Monitoring ReactionVessel->TLC Reaction Progress Workup Aqueous Workup TLC->Workup Completion Purification Column Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization FinalProduct N-Acylated Product Characterization->FinalProduct

Sources

Application of trans-4-(benzyloxy)cyclohexanamine in Dendrimer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Possibilities in Dendrimer Architecture

Dendrimers, with their precisely controlled, hyperbranched architecture, have emerged as pivotal nanomaterials in fields ranging from drug delivery to catalysis.[1] The quest for novel dendrimer structures with tailored properties necessitates the exploration of unique building blocks. trans-4-(benzyloxy)cyclohexanamine presents itself as a compelling candidate for advancing dendrimer synthesis. Its unique trifecta of a reactive primary amine, a protected hydroxyl group (benzyloxy), and a rigid alicyclic cyclohexane ring offers a versatile platform for creating dendrimers with enhanced rigidity, biocompatibility, and tunable surface functionalities. This application note details the prospective roles of trans-4-(benzyloxy)cyclohexanamine in dendrimer synthesis, providing detailed protocols for its incorporation as a surface modifier and as a precursor to branching units, thereby enabling the development of novel dendritic architectures for advanced applications.

The primary amine of trans-4-(benzyloxy)cyclohexanamine serves as a reactive handle for covalent attachment to dendrimer surfaces or for initiating dendrimer growth, analogous to the primary amines used in the synthesis of well-known poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) dendrimers.[2][3] The benzyloxy group acts as a latent hydroxyl functionality, which can be deprotected under specific conditions to introduce hydroxyl groups on the dendrimer periphery, enhancing hydrophilicity and providing sites for further conjugation.[4][5] The presence of the trans-cyclohexyl ring is anticipated to impart conformational rigidity to the dendrimer branches, potentially influencing molecular encapsulation capabilities and intermolecular interactions.[6]

Proposed Synthetic Applications and Protocols

Herein, we propose two primary applications for trans-4-(benzyloxy)cyclohexanamine in dendrimer synthesis: as a surface functionalization agent for existing dendrimers and as a foundational building block for novel dendrimer scaffolds.

Surface Modification of Dendrimers: Introducing Rigidity and Latent Functionality

The primary amine of trans-4-(benzyloxy)cyclohexanamine allows for its straightforward conjugation to the surface of dendrimers possessing electrophilic terminal groups, such as ester-terminated PAMAM dendrimers. This surface modification introduces the rigid cyclohexyl moiety and the protected hydroxyl group, which can be later deprotected to yield a hydroxyl-terminated dendrimer.

G cluster_0 Surface Functionalization cluster_1 Deprotection Ester-Terminated\nDendrimer (Gn.5) Ester-Terminated Dendrimer (Gn.5) Amidation Amidation Ester-Terminated\nDendrimer (Gn.5)->Amidation trans-4-(benzyloxy)cyclohexanamine Methanol, 60°C, 48h Purification\n(Dialysis) Purification (Dialysis) Amidation->Purification\n(Dialysis) Benzyloxy-Cyclohexyl\nFunctionalized Dendrimer Benzyloxy-Cyclohexyl Functionalized Dendrimer Purification\n(Dialysis)->Benzyloxy-Cyclohexyl\nFunctionalized Dendrimer Hydroxyl-Cyclohexyl\nFunctionalized Dendrimer Hydroxyl-Cyclohexyl Functionalized Dendrimer Purification\n(Dialysis)->Hydroxyl-Cyclohexyl\nFunctionalized Dendrimer Hydrogenolysis Hydrogenolysis Benzyloxy-Cyclohexyl\nFunctionalized Dendrimer->Hydrogenolysis H2, Pd/C Ethanol, rt, 24h Hydrogenolysis->Purification\n(Dialysis)

Caption: Workflow for surface modification and subsequent deprotection.

This protocol details the reaction of a generation 3.5 PAMAM dendrimer with trans-4-(benzyloxy)cyclohexanamine.

Reagent Molar Ratio (to Dendrimer) Amount Notes
G3.5 PAMAM Dendrimer11.0 gIn methanol (20 mL)
trans-4-(benzyloxy)cyclohexanamine32 (1.2 eq. per ester group)2.0 g---
Methanol-30 mLAnhydrous

Procedure:

  • Dissolve the G3.5 PAMAM dendrimer in 20 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of trans-4-(benzyloxy)cyclohexanamine in 30 mL of anhydrous methanol to the dendrimer solution.

  • Heat the reaction mixture to 60°C and stir for 48 hours under an inert atmosphere (e.g., nitrogen or argon). The amidation reaction is typically driven to completion by using an excess of the amine.[7]

  • After 48 hours, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in a minimal amount of methanol and purify by dialysis against methanol using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) for 48 hours, changing the methanol every 12 hours.

  • Lyophilize the purified product to obtain the benzyloxy-cyclohexyl functionalized dendrimer as a white solid.

Characterization: The successful functionalization can be confirmed by ¹H NMR spectroscopy, observing the appearance of signals corresponding to the cyclohexyl and benzyl protons, and by MALDI-TOF mass spectrometry to confirm the increase in molecular weight.[8][9]

This protocol describes the conversion of the surface benzyloxy groups to hydroxyl groups.

Reagent Amount Notes
Benzyloxy-Functionalized Dendrimer500 mg---
Palladium on Carbon (10 wt%)50 mgCatalytic amount
Ethanol25 mLAnhydrous
Hydrogen Gas1 atm (balloon)---

Procedure:

  • Dissolve the benzyloxy-functionalized dendrimer in 25 mL of anhydrous ethanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The deprotection is achieved through catalytic hydrogenolysis.[10][11]

  • After 24 hours, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product by dialysis against deionized water.

  • Lyophilize the purified product to obtain the hydroxyl-cyclohexyl functionalized dendrimer.

Characterization: The deprotection can be confirmed by the disappearance of the benzyl proton signals in the ¹H NMR spectrum and the appearance of a broad singlet corresponding to the hydroxyl protons.

Building Block for Novel Dendrimer Synthesis

trans-4-(benzyloxy)cyclohexanamine can be envisioned as a building block in both divergent and convergent dendrimer synthesis strategies after suitable modification.

In a divergent approach, the amine group can react with a suitable monomer, such as methyl acrylate, in a Michael addition reaction, followed by amidation to build successive generations.[12][13]

G Core (e.g., EDA) Core (e.g., EDA) Michael Addition Michael Addition Core (e.g., EDA)->Michael Addition Methyl Acrylate Ester-Terminated\nDendrimer (G0.5) Ester-Terminated Dendrimer (G0.5) Michael Addition->Ester-Terminated\nDendrimer (G0.5) Amidation Amidation Ester-Terminated\nDendrimer (G0.5)->Amidation trans-4-(benzyloxy)cyclohexanamine G1 Dendrimer G1 Dendrimer Amidation->G1 Dendrimer Repeat Steps Repeat Steps G1 Dendrimer->Repeat Steps Higher Generations

Caption: Proposed divergent synthesis using the target molecule.

For a convergent synthesis, the amine can be protected, and the benzyloxy group deprotected to a hydroxyl group. This hydroxyl can then be used as a focal point for dendron synthesis. Finally, the protected amine can be deprotected and coupled to a core.[14][15]

This protocol outlines the initial step of a divergent synthesis using an acrylate-functionalized core.

Reagent Molar Ratio Amount Notes
Triacrylate Core (e.g., Trimethylolpropane triacrylate)11.0 g---
trans-4-(benzyloxy)cyclohexanamine3.3 (1.1 eq. per acrylate)2.3 g---
Methanol-20 mLAnhydrous

Procedure:

  • Dissolve the triacrylate core in 10 mL of anhydrous methanol.

  • In a separate flask, dissolve trans-4-(benzyloxy)cyclohexanamine in 10 mL of anhydrous methanol.

  • Slowly add the amine solution to the acrylate solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 72 hours. The Michael addition reaction proceeds under these conditions.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel to obtain the first-generation dendrimer precursor.

Expected Physicochemical Properties and Advantages

The incorporation of trans-4-(benzyloxy)cyclohexanamine into dendrimer structures is anticipated to confer several advantageous properties:

  • Increased Rigidity: The alicyclic cyclohexane ring can reduce the flexibility of the dendrimer branches, potentially leading to more defined internal cavities for host-guest chemistry.[6]

  • Tunable Hydrophilicity: The benzyloxy group serves as a protected hydroxyl group. Deprotection allows for a significant increase in the hydrophilicity of the dendrimer, which can be crucial for biomedical applications.[17]

  • Biocompatibility: The introduction of hydroxyl groups upon deprotection may enhance the biocompatibility of the dendrimer.

  • Versatile Surface Chemistry: The resulting hydroxyl-terminated dendrimers can be further functionalized with a wide range of molecules, including targeting ligands, imaging agents, and therapeutic compounds.[18]

Characterization of Novel Dendrimers

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized dendrimers:

Technique Information Obtained
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structural confirmation, determination of generation number, and confirmation of functionalization and deprotection.[1]
Mass Spectrometry (MALDI-TOF, ESI) Molecular weight determination, assessment of polydispersity, and identification of structural defects.[19][20]
Size Exclusion Chromatography (SEC) Determination of molecular weight distribution and hydrodynamic volume.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups (e.g., amide, hydroxyl).
Dynamic Light Scattering (DLS) Measurement of particle size and size distribution in solution.

Conclusion and Future Perspectives

trans-4-(benzyloxy)cyclohexanamine is a promising, yet underexplored, building block for the synthesis of novel dendrimers. Its unique combination of a primary amine, a protected hydroxyl group, and a rigid alicyclic core provides a versatile platform for creating dendrimers with tailored properties. The protocols outlined in this application note provide a roadmap for the incorporation of this molecule into dendritic architectures, paving the way for the development of new materials for advanced applications in drug delivery, gene therapy, and catalysis. Further research into the influence of the cyclohexyl moiety on the physicochemical and biological properties of these novel dendrimers is warranted and expected to yield exciting new insights into the structure-property relationships of these complex macromolecules.

References

  • S. M. S. Abdel-Azeim, et al. (2020). Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons. Journal of the Iranian Chemical Society, 17(11), 2851-2874. [Link]

  • J. F. G. A. Jansen, et al. (1994). Dendrimers: a new class of polymers. Science, 266(5188), 1226-1229.
  • C. J. Hawker & J. M. J. Fréchet. (1990). Preparation of polymers with controlled molecular weight and architecture by a convergent growth approach. Journal of the American Chemical Society, 112(21), 7638-7647.
  • M. J. Cloninger, et al. (2007). EPR Characterization of Heterogeneously Functionalized Dendrimers. The Journal of Organic Chemistry, 72(15), 5747-5752. [Link]

  • C. Afonso, et al. (2015). Mass spectrometry of dendrimers. Mass Spectrometry Reviews, 34(3), 325-352. [Link]

  • D. A. Tomalia, et al. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132.
  • R. M. Crooks, et al. (2001). Dendrimer-Encapsulated Metal Nanoparticles: Synthesis, Characterization, and Applications to Catalysis. Accounts of Chemical Research, 34(3), 181-190.
  • P. J. Kocienski. (2004). Protecting Groups. 3rd ed. Thieme.
  • A. V. Kabanov, et al. (2000). Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery. Journal of Controlled Release, 68(1), 1-21.
  • S. A. McCallum, et al. (2011). Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations. Molecules, 16(7), 5763-5773. [Link]

  • P. G. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. 5th ed. Wiley.
  • A. M. Caminade & J. P. Majoral. (2014). Dendrimers: Exploring Their Wide Structural Variety and Applications. New Journal of Chemistry, 38(11), 5138-5152. [Link]

  • M. Malkoch, et al. (2005). Slightly congested amino terminal dendrimers. The synthesis of amide-based stable structures on a large scale. Polymer Chemistry, 46(10), 3305-3315. [Link]

  • M. Pittelkow, et al. (2003). Convergent Synthesis of Internally Branched PAMAM Dendrimers. Organic Letters, 5(11), 1899-1902.
  • A. D. Schlüter & J. P. Rabe. (2000). Dendronized polymers: synthesis, characterization, assembly at interfaces, and manipulation.
  • N. E. Augustus, et al. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science, 7(1), 8-14. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]

  • ResearchGate. (n.d.). Convergent method for synthesis of dendrimers. [Link]

  • D. J. Singleton, et al. (2005). Characterization of Heterogeneously Functionalized Dendrimers by Mass Spectrometry and EPR Spectroscopy. The Journal of Physical Chemistry B, 109(2), 521-528. [Link]

  • M. A. T. T. T. Ho, et al. (2015). Characterization of Polyamidoamino (PAMAM) Dendrimers Using In-Line Reversed Phase LC Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(12), 2065-2073. [Link]

  • A. Archut, et al. (1998). Dendrimers with chiral cavities. Chemistry – A European Journal, 4(4), 699-706.
  • E. N. Augustus, et al. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science, 7(1), 8-14. [Link]

  • I. J. Majoros, et al. (2017). Applications and Limitations of Dendrimers in Biomedicine. Molecules, 22(8), 1269. [Link]

  • S. P. Armes, et al. (2011). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry, 2(8), 1747-1755. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • S. J. Stoddart, et al. (2022). Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. ACS Omega, 7(43), 38048-38057. [Link]

  • M. J. Cloninger, et al. (2005). Characterization of Heterogeneously Functionalized Dendrimers by Mass Spectrometry and EPR Spectroscopy. The Journal of Physical Chemistry B, 109(2), 521-528. [Link]

  • S. M. M. K. G. Uddin, et al. (2022). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Macromol, 2(1), 1-22. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

Sources

The Strategic Application of trans-4-(Benzyloxy)cyclohexanamine in the Synthesis of Novel Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of JAK Inhibitor Synthesis

Janus Kinase (JAK) inhibitors have emerged as a pivotal class of therapeutics for a spectrum of autoimmune and inflammatory diseases.[1] Their mechanism of action, which involves the interruption of the JAK-STAT signaling pathway, offers a targeted approach to modulating the immune response.[2][3] The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors that regulate cell proliferation, differentiation, and survival.[][5] Dysregulation of this pathway is implicated in various pathologies, making JAKs attractive targets for therapeutic intervention.[6][7]

While prominent JAK inhibitors like Tofacitinib and Ruxolitinib have well-established synthetic routes, the exploration of novel chemical scaffolds continues to be a frontier in medicinal chemistry. This pursuit aims to enhance selectivity, improve pharmacokinetic profiles, and discover new intellectual property. In this context, the trans-4-aminocyclohexane moiety has been identified as a valuable scaffold in the design of new JAK inhibitors, as evidenced by patent literature.[8][9] This application note details the utility of trans-4-(benzyloxy)cyclohexanamine as a key intermediate in the synthesis of a novel class of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The benzyloxy group provides a stable and readily cleavable protecting group for the amine functionality, facilitating a streamlined and efficient synthetic workflow.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. The pathway consists of three primary components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., from trans-4-(benzyloxy)cyclohexanamine) Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.

Synthetic Protocol: Leveraging trans-4-(Benzyloxy)cyclohexanamine

The synthesis of a novel pyrrolo[2,3-d]pyrimidine-based JAK inhibitor utilizing trans-4-(benzyloxy)cyclohexanamine is outlined below. This protocol is based on established synthetic strategies for related compounds.

Overall Synthetic Workflow

synthetic_workflow A trans-4-(Benzyloxy)cyclohexanamine B Deprotection (Hydrogenolysis) A->B C trans-4-Aminocyclohexanol B->C D Nucleophilic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C->D E Core JAK Inhibitor Scaffold D->E F Functionalization (e.g., Acylation) E->F G Final JAK Inhibitor F->G

Figure 2: Synthetic workflow for a novel JAK inhibitor.

Step 1: Deprotection of trans-4-(Benzyloxy)cyclohexanamine

Rationale: The benzyl protecting group is robust yet can be selectively removed under mild hydrogenolysis conditions, yielding the free amine without affecting other functional groups.

Protocol:

  • To a solution of trans-4-(benzyloxy)cyclohexanamine (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield trans-4-aminocyclohexanol, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Rationale: The free amine of trans-4-aminocyclohexanol acts as a nucleophile, displacing the chlorine atom on the pyrrolo[2,3-d]pyrimidine core. This is a common and efficient method for constructing the core structure of many JAK inhibitors.

Protocol:

  • Dissolve trans-4-aminocyclohexanol (1.1 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the core JAK inhibitor scaffold.

Step 3: Final Functionalization (Example: Acylation)

Rationale: The final step often involves the introduction of a specific functional group to enhance potency and selectivity. Acylation with cyanoacetic acid or a derivative is a common strategy in the synthesis of several approved JAK inhibitors.

Protocol:

  • To a solution of the core JAK inhibitor scaffold (1.0 eq) in a polar aprotic solvent like DMF, add cyanoacetic acid (1.2 eq) and a coupling agent such as HATU (1.2 eq).

  • Add a tertiary amine base, for instance, N,N-diisopropylethylamine (DIPEA) (2.5 eq), and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by preparative HPLC or recrystallization to yield the highly pure JAK inhibitor.

Data Summary: A Representative Synthesis

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)
1trans-4-(Benzyloxy)cyclohexanamine10% Pd/C, H₂trans-4-Aminocyclohexanol>95~98 (by NMR)
2trans-4-Aminocyclohexanol4-chloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEACore JAK Inhibitor Scaffold75-85>95 (by LC-MS)
3Core JAK Inhibitor ScaffoldCyanoacetic acid, HATU, DIPEAFinal JAK Inhibitor60-70>99 (by HPLC)

Conclusion and Future Perspectives

The use of trans-4-(benzyloxy)cyclohexanamine as a strategic intermediate provides an efficient and versatile route to novel JAK inhibitors built upon the trans-4-aminocyclohexane scaffold. The protocols outlined herein are robust and scalable, offering a practical approach for researchers in drug discovery and development. The resulting compounds, with their unique cyclohexyl moiety, may exhibit distinct pharmacokinetic and pharmacodynamic properties, warranting further investigation. The continued exploration of such novel scaffolds is crucial for the development of next-generation JAK inhibitors with improved therapeutic profiles.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. (2014). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthesis method of JAK inhibitor tofacitinib. (2016). WIPO Patentscope. Retrieved January 27, 2026, from [Link]

  • Small molecule inhibitors of the JAK family of kinases. (n.d.). Google Patents.
  • Basic Mechanisms of JAK Inhibition. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • The JAK/STAT Pathway. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Preparation method of tofacitinib. (n.d.). Google Patents.
  • Mechanism of Action of JAK Inhibitors. (2017). YouTube. Retrieved January 27, 2026, from [Link] HappY

  • Synthesis of ruxolitinib (route 1). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). European Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Janus kinase inhibitors: Mechanisms of action. (2014). Australian Prescriber. Retrieved January 27, 2026, from [Link]

  • Pyrrolo[2,3-d]pyrimidine compounds. (2010). Google Patents.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Frontiers in Immunology. Retrieved January 27, 2026, from [Link]

  • Synthesis method of ruxolitinib intermediate. (n.d.). Patsnap. Retrieved January 27, 2026, from [Link]

  • Janus kinase inhibitor. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). European Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Jak-Stat Signaling Pathway. (n.d.). Sino Biological. Retrieved January 27, 2026, from [Link]

  • JAK/STAT Signaling Transduction Pathways. (2019). YouTube. Retrieved January 27, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 27, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Comparison of Synthetic Routes of Ruxolitinib And Its Application. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of trans-4-(benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the structural elucidation, identification, and purity assessment of trans-4-(benzyloxy)cyclohexanamine. As a key intermediate in pharmaceutical synthesis, rigorous characterization is essential to ensure quality, safety, and regulatory compliance. This note details integrated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with a focus on the causal reasoning behind experimental choices, aligning with Good Laboratory Practice (GLP) principles to ensure data integrity and reliability.[1][2][3][4]

Introduction

trans-4-(benzyloxy)cyclohexanamine is a bifunctional organic molecule featuring a primary amine on a cyclohexane ring and a benzyl ether moiety. This unique structure makes it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise stereochemistry and purity of this intermediate are critical, as they directly impact the efficacy and safety profile of the final drug product.

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[5] This guide outlines a multi-technique approach to provide orthogonal data, ensuring a complete and trustworthy characterization of the molecule's identity, structure, and purity. The protocols described herein are designed for researchers, quality control analysts, and drug development professionals, providing both step-by-step instructions and the scientific rationale for each step.

Physicochemical Properties of the Analyte
PropertyValue
Chemical Name trans-4-(benzyloxy)cyclohexanamine
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Appearance White to off-white solid or oil
Key Functional Groups Primary amine (-NH₂), Ether (C-O-C), Benzene ring

Integrated Strategy for Characterization

A robust analytical characterization relies on the synergy of multiple techniques. Spectroscopic methods (NMR, MS, FTIR) are employed for unambiguous structural confirmation, while chromatographic methods (HPLC) are used to assess purity and quantify impurities.

G cluster_0 Structural Elucidation & Identity cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) Structure Confirmed Structure NMR->Structure Confirms connectivity & stereochemistry MS Mass Spectrometry (ESI-MS) MS->Structure Confirms molecular weight & fragmentation FTIR FTIR Spectroscopy FTIR->Structure Confirms functional groups HPLC HPLC-UV/DAD Structure->HPLC Informs method development Purity Purity Profile HPLC->Purity Separates & quantifies analyte and impurities

Figure 1: A workflow diagram illustrating the synergistic use of analytical techniques for comprehensive characterization.

Part I: Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For trans-4-(benzyloxy)cyclohexanamine, the key is to confirm the trans stereochemistry of the cyclohexyl ring, which is typically inferred from the coupling constants of the protons at C1 and C4.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition (¹H): Acquire at least 16 scans.

    • Acquisition (¹³C): Acquire at least 1024 scans with proton decoupling.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to TMS.

Expected Spectral Features:

Feature¹H NMR (CDCl₃, Approx. δ ppm)¹³C NMR (CDCl₃, Approx. δ ppm)Rationale
Aromatic Protons 7.2-7.4 (m, 5H)127-139Protons of the monosubstituted benzene ring.
Benzyl CH₂ ~4.5 (s, 2H)~70Methylene protons adjacent to the ether oxygen and benzene ring.[6][7]
Cyclohexyl CH-O ~3.4 (tt, 1H)~78Methine proton at C4, deshielded by the ether oxygen. A broad multiplet indicates axial position in trans isomer.
Cyclohexyl CH-N ~2.7 (tt, 1H)~50Methine proton at C1, adjacent to the amine. A broad multiplet indicates axial position in trans isomer.
Amine NH₂ 1.2-2.0 (br s, 2H)N/ABroad signal due to quadrupole broadening and exchange; can be confirmed by D₂O exchange.[8]
Cyclohexyl CH₂ 1.0-2.2 (m, 8H)28-35Complex overlapping multiplets from the four methylene groups on the cyclohexane ring.
Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, typically generating the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which provides further structural confirmation. The primary fragmentation pathways for this molecule are expected to be α-cleavage at the amine and cleavage of the benzyl ether bond.[9][10]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrument: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The scan range should encompass the expected molecular weight (e.g., m/z 100-500).

  • Fragmentation (Optional): Select the [M+H]⁺ ion (m/z 206.3) for collision-induced dissociation (CID) to obtain an MS/MS spectrum.

Expected Mass Spectral Data:

Ionm/z (calculated)Interpretation
[M+H]⁺ 206.15Protonated molecular ion. Confirms molecular weight.
[M+H - NH₃]⁺ 189.13Loss of ammonia from the protonated amine.[11][12]
[C₇H₇]⁺ 91.05Tropylium ion, a very stable fragment resulting from cleavage of the benzyl C-O bond. A hallmark of benzyl groups.[13]
[C₆H₁₂N]⁺ 98.10Fragment resulting from cleavage of the ether C-O bond, retaining the cyclohexylamine portion.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, the characteristic vibrations of the N-H bonds in the primary amine, the C-O ether linkage, and the aromatic C-H bonds are the most important diagnostic peaks.[14][15]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
N-H Stretch (Amine) 3300-3500Two distinct, sharp peaks (asymmetric & symmetric)Confirms the presence of a primary (-NH₂) amine.[8][16]
C-H Stretch (Aromatic) 3000-3100Sharp, medium peaksIndicates C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 2850-2950Strong, sharp peaksIndicates C-H bonds of the cyclohexyl and benzyl methylene groups.
N-H Bend (Amine) 1580-1650Medium, sharp peakScissoring vibration of the primary amine.[14]
C-O Stretch (Ether) 1085-1150Strong, sharp peakConfirms the presence of the ether linkage.[14]

Part II: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds.[17] For trans-4-(benzyloxy)cyclohexanamine, a reversed-phase (RP-HPLC) method is most suitable due to the molecule's moderate polarity. A C18 column provides good retention and separation of nonpolar to moderately polar compounds. The basic amine group requires a buffered mobile phase to ensure good peak shape and reproducibility. Detection is achieved using a UV or Diode Array Detector (DAD), leveraging the chromophore of the benzene ring. The principles of method development and validation should follow established guidelines such as those from the ICH.[5][18][19][20][21]

G cluster_purity HPLC Purity Workflow prep Sample & Mobile Phase Preparation system System Suitability Test (SST) prep->system inject Sample Injection & Data Acquisition system->inject If SST passes integrate Peak Integration inject->integrate calculate Purity Calculation (Area %) integrate->calculate report Final Report calculate->report

Figure 2: Standard workflow for determining sample purity using HPLC.

Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation and Conditions:

    • System: HPLC or UHPLC with UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (equilibration)

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1.0 mg/mL.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the sample solution. The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing adequately.[22][23][24][25][26]

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This method is self-validating through the SST. The use of a gradient ensures that both more polar and less polar impurities can be detected. TFA is used as an ion-pairing agent to improve the peak shape of the basic amine analyte. The DAD allows for peak purity analysis by comparing spectra across a single peak, adding another layer of confidence.

Conclusion

The analytical characterization of trans-4-(benzyloxy)cyclohexanamine requires a multifaceted approach. The combination of NMR, MS, and FTIR provides an irrefutable confirmation of the molecule's structure and identity. HPLC serves as a precise and reliable tool for determining its purity. By following these detailed protocols, grounded in established scientific principles and regulatory expectations, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ResearchGate. (2025). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines.
  • National Institutes of Health (NIH). (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
  • Jetir.Org. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM.
  • PubMed Central (PMC). (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • ScienceDirect. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
  • RSC Publishing. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 27, 2026, from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 27, 2026, from [Link]

  • US Pharmacopeia (USP). (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved January 27, 2026, from [Link]

  • LCGC International. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. Retrieved January 27, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). Benzyl ethyl ester - SpectraBase. Retrieved January 27, 2026, from [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 27, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

  • UCI Department of Chemistry. (n.d.). The 1H NMR spectrum of (S)-glycidyl benzyl ether. Retrieved January 27, 2026, from [Link]

  • SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). Retrieved January 27, 2026, from [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved January 27, 2026, from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved January 27, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved January 27, 2026, from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved January 27, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2008). Good lab practice. Retrieved January 27, 2026, from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidant. Retrieved January 27, 2026, from [Link]

  • YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. Retrieved January 27, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved January 27, 2026, from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved January 27, 2026, from [Link]

  • FDA. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Retrieved January 27, 2026, from [Link]

  • OUCI. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved January 27, 2026, from [Link]

  • Thompson Rivers University. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Retrieved January 27, 2026, from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved January 27, 2026, from [Link]

Sources

A Robust, Validatable HPLC Method for the Purity Analysis of trans-4-(Benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of related impurities of trans-4-(benzyloxy)cyclohexanamine. This primary amine is a key building block in the synthesis of various pharmaceutical compounds, making its purity a critical quality attribute. The developed reversed-phase HPLC method demonstrates excellent peak symmetry and resolution, overcoming the common challenges associated with the analysis of basic amines. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles.

Introduction and Scientific Rationale

trans-4-(benzyloxy)cyclohexanamine (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.3 g/mol ) is an organic intermediate characterized by a cyclohexanamine core and a benzyloxy substituent.[1] The presence of both a basic amine and a hydrophobic benzyl group presents a unique challenge for chromatographic analysis. The primary amine group is prone to strong, undesirable interactions with residual silanol groups on conventional silica-based stationary phases, often resulting in poor peak shape (tailing) and unreliable quantification.[2]

The purity of this intermediate is paramount, as impurities, particularly the cis-isomer, can carry through in a synthetic sequence, impacting the efficacy and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and specific analytical method is required.

This method employs reversed-phase chromatography, a technique widely used for its versatility in separating a broad range of organic compounds.[3][4] The key to this method's success is the strategic selection of the mobile phase and stationary phase to ensure sharp, symmetrical peaks. We utilize a C18 stationary phase for its hydrophobic retention capabilities and an acidic mobile phase modifier. The acidic conditions (pH < 3) serve a dual purpose: they protonate the analyte, ensuring consistent ionization, and suppress the ionization of surface silanols, thereby minimizing secondary ionic interactions and drastically improving peak shape.[2] Detection is achieved via UV spectrophotometry, leveraging the strong chromophore of the benzyl group.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 4 or 5-decimal place readability.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or Nylon.

Reagents and Materials
  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent C18 column.

  • trans-4-(benzyloxy)cyclohexanamine Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, or HPLC grade.

  • Formic Acid (FA): ACS reagent grade or higher (~99%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of DI water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). To prepare 1000 mL, add 1.0 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended to ensure sample solubility and compatibility with the initial chromatographic conditions.

Standard and Sample Preparation
  • Standard Stock Solution (approx. 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the trans-4-(benzyloxy)cyclohexanamine reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Working Standard Solution (approx. 0.1 mg/mL):

    • Pipette 2.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution (approx. 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the trans-4-(benzyloxy)cyclohexanamine sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent, following the same procedure as the standard preparation.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Method

All quantitative data and method parameters are summarized in the table below for ease of reference.

ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 30% B to 80% B over 15 minutes; hold at 80% B for 3 minutes; return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/UV at 220 nm
Injection Volume 10 µL
Total Run Time 23 minutes

Analytical Workflow Diagram

The following diagram outlines the complete workflow for the purity analysis of trans-4-(benzyloxy)cyclohexanamine.

HPLC_Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh 1. Accurate Weighing dissolve 2. Dissolution in Diluent weigh->dissolve filter 3. Filtration (Sample) dissolve->filter inject 4. HPLC Injection filter->inject separate 5. Chromatographic Separation (C18 Column) inject->separate detect 6. UV Detection (220 nm) separate->detect acquire 7. Data Acquisition (CDS) detect->acquire integrate 8. Peak Integration acquire->integrate calculate 9. Purity Calculation (% Area Normalization) integrate->calculate report 10. Final Report calculate->report

Caption: A flowchart of the analytical procedure from preparation to reporting.

Method Validation and System Suitability

For this method to be considered trustworthy and reliable for routine use, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocol is designed to be self-validating through the following checks.

  • System Suitability Test (SST): Before analyzing any samples, the chromatographic system must pass predefined performance criteria. A minimum of five replicate injections of the Working Standard Solution should be performed.

    • Tailing Factor (Tf): Must be ≤ 1.5 for the main analyte peak.

    • Theoretical Plates (N): Must be ≥ 2000.

    • %RSD for Peak Area: Must be ≤ 2.0%.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities (e.g., the cis-isomer, starting materials) should be confirmed. This is typically done by spiking the sample with known impurities and demonstrating baseline resolution. The DAD can be used to assess peak purity.

  • Linearity: The method should demonstrate a linear relationship between concentration and detector response over a range of, for example, 50% to 150% of the working concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: Accuracy should be assessed by spike recovery studies at multiple levels. Precision (repeatability and intermediate precision) is determined by the relative standard deviation (%RSD) of multiple preparations.

Expected Results and Discussion

Under the specified conditions, trans-4-(benzyloxy)cyclohexanamine is expected to elute as a sharp, symmetrical peak with a retention time of approximately 9-11 minutes. The gradient is designed to first elute any polar impurities, followed by the main analyte, and finally any late-eluting, more hydrophobic impurities. The use of formic acid is critical; without it, significant peak tailing for the amine analyte is observed. The column temperature of 30 °C ensures reproducible retention times and viscosity of the mobile phase. A detection wavelength of 220 nm is chosen as it provides high sensitivity for the benzyloxy moiety.

Conclusion

The HPLC method detailed in this application note is a robust, specific, and reliable tool for the purity determination of trans-4-(benzyloxy)cyclohexanamine. The careful selection of a C18 stationary phase and an optimized acidic mobile phase successfully mitigates the common analytical challenges posed by basic amines. This method is suitable for quality control in manufacturing, stability testing, and for monitoring reaction progress in a research and development setting. The inclusion of system suitability and method validation guidelines ensures that the protocol meets the stringent requirements of the pharmaceutical industry.

References

  • Wikipedia contributors. (2023). Cyclohexylamine. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80764, 4-Cyclohexylbenzenamine. PubChem. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Technical Note. [Link]

  • Zahradníčková, H., et al. (1990). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Fresenius' Journal of Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). UV spectra of trans,trans-and cis,trans-4a,b in EtOH. Figure. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Dolan, J. W. (2016). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America. [Link]

  • Dincă, N., et al. (2010). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. Analytical Letters. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Maeda, K., & Naganuma, M. (1998). Topical trans-4-aminomethylcyclohexanecarboxylic acid prevents ultraviolet radiation-induced pigmentation. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Wikipedia contributors. (2023). Reversed-phase chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Poster. [Link]

  • ResearchGate. (n.d.). Request PDF: HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. [Link]

  • ResearchGate. (n.d.). Request PDF: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine. PubChem. [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. ICH Guideline. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of trans-4-(Benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of trans-4-(benzyloxy)cyclohexanamine, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The methodology herein provides a robust framework for the identification and structural elucidation of this compound, leveraging high-resolution mass spectrometry to achieve accurate mass measurements and detailed fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this and structurally related compounds.

Introduction

trans-4-(Benzyloxy)cyclohexanamine is a bifunctional molecule incorporating a primary amine on a cyclohexane ring and a benzyl ether moiety. This unique structure makes it a valuable building block in the synthesis of various pharmaceutical agents and other biologically active molecules. The purity and structural integrity of such intermediates are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the characterization of these compounds.[1][2]

This document outlines an optimized LC-MS/MS method for the analysis of trans-4-(benzyloxy)cyclohexanamine. We will delve into the rationale behind the selection of the ionization technique, the expected fragmentation patterns based on fundamental principles of mass spectrometry, and a step-by-step protocol for its analysis.

Analytical Strategy Overview

The successful mass spectrometric analysis of trans-4-(benzyloxy)cyclohexanamine hinges on a systematic approach encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The overall workflow is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis a Standard/Sample Weighing b Dissolution in appropriate solvent a->b c Dilution to working concentration b->c d Injection c->d e Reversed-Phase C18 Column Separation d->e f Gradient Elution e->f g Ionization (ESI/APCI) f->g h Full Scan MS (Precursor Ion) g->h i Tandem MS (MS/MS) Fragmentation h->i j High-Resolution Mass Analysis (TOF/Orbitrap) i->j k Accurate Mass Determination j->k l Fragmentation Pattern Analysis k->l m Structural Confirmation l->m

Figure 1: General workflow for the LC-MS analysis of trans-4-(benzyloxy)cyclohexanamine.

Experimental Design and Rationale

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality and reproducible mass spectrometry data.[3] The primary goal is to dissolve the analyte in a solvent compatible with the LC-MS system while minimizing matrix effects.

  • Solvent Selection: A mixture of methanol or acetonitrile and water is recommended. These solvents are compatible with reversed-phase chromatography and promote efficient ionization.

  • Concentration: A starting concentration of 1 µg/mL is suitable for initial analyses. This can be adjusted based on the sensitivity of the instrument.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from any impurities and to introduce it into the mass spectrometer at a consistent rate.

  • Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of trans-4-(benzyloxy)cyclohexanamine.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte, which is beneficial for positive ion mode mass spectrometry.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for standard analytical LC columns.

Mass Spectrometry

The choice of ionization source and mass analyzer is critical for the successful analysis of trans-4-(benzyloxy)cyclohexanamine.

  • Ionization Technique:

    • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules.[4] Given the presence of the primary amine group, ESI in positive ion mode is expected to be highly efficient in generating the protonated molecule [M+H]⁺. Primary and secondary amines generally ionize well in positive ESI, yielding intact [M+H]⁺ ions.[5]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds.[4] While ESI is the primary recommendation, APCI could be a viable alternative, especially for the analysis of related, less polar analogues. APCI in positive mode has been shown to be effective for the analysis of ethers.[6]

  • Mass Analyzer:

    • Time-of-Flight (TOF) or Orbitrap: A high-resolution mass analyzer is recommended to obtain accurate mass measurements of the precursor and fragment ions. This allows for the determination of the elemental composition and increases confidence in the structural elucidation.

    • Triple Quadrupole (QqQ): A triple quadrupole instrument is ideal for quantitative studies, offering high sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Predicted Mass Spectrum and Fragmentation Pathway

Based on the structure of trans-4-(benzyloxy)cyclohexanamine (C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ), the following ions are predicted in the positive ion mode mass spectrum.[7]

IonPredicted m/zDescription
[M+H]⁺206.1545Protonated molecule
[M+Na]⁺228.1364Sodium adduct
[M-NH₃+H]⁺189.1279Loss of ammonia
[C₇H₇]⁺91.0548Tropylium ion
[C₆H₁₂N]⁺98.0969Cyclohexylamine fragment

Table 1: Predicted m/z values for major ions of trans-4-(benzyloxy)cyclohexanamine.

The fragmentation of the protonated molecule is expected to follow characteristic pathways for amines and benzyl ethers.[8]

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[9]

  • Benzylic Cleavage: The benzyl ether linkage is prone to cleavage, leading to the formation of the highly stable tropylium ion (m/z 91).

  • Loss of Ammonia: The loss of a neutral ammonia molecule (17 Da) from the protonated cyclohexylamine moiety is another plausible fragmentation pathway.

Fragmentation_Pathway cluster_main Predicted Fragmentation of [M+H]⁺ (m/z 206.1545) cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Ether Cleavage cluster_path3 Pathway 3: Ammonia Loss mol [C₁₃H₂₀NO]⁺ frag1 [C₇H₇]⁺ m/z 91.0548 (Tropylium ion) mol->frag1 - C₆H₁₃NO• frag2 [C₆H₁₄NO]⁺ (Loss of C₇H₆) mol->frag2 - C₇H₆ frag4 [C₁₃H₁₇O]⁺ m/z 189.1279 (Loss of NH₃) mol->frag4 - NH₃ frag3 [C₆H₁₂N]⁺ m/z 98.0969 (Loss of H₂O from intermediate) frag2->frag3 Rearrangement & -H₂O

Figure 2: Predicted fragmentation pathway for protonated trans-4-(benzyloxy)cyclohexanamine.

Detailed Protocols

Protocol for Sample Preparation
  • Accurately weigh approximately 1 mg of trans-4-(benzyloxy)cyclohexanamine standard or sample.

  • Dissolve the weighed material in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to achieve a final working concentration of 1 µg/mL.

  • Vortex the solution to ensure homogeneity.

  • Transfer the final solution to an appropriate autosampler vial.

Protocol for LC-MS/MS Analysis

LC Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Full Scan (MS1) Range: m/z 50-500

  • Tandem MS (MS/MS): Product ion scan of m/z 206.15 with collision energy ramped from 10-40 eV.

Data Analysis

  • Accurate Mass Confirmation: Extract the chromatogram for the predicted m/z of the protonated molecule (206.1545). The measured mass should be within 5 ppm of the theoretical mass.

  • Isotopic Pattern Analysis: Verify that the isotopic distribution of the precursor ion matches the theoretical distribution for C₁₃H₂₀NO⁺.

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify the key fragment ions as predicted in Table 1 and Figure 2. The presence of the tropylium ion at m/z 91.0548 is a strong indicator of the benzyl ether moiety.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of trans-4-(benzyloxy)cyclohexanamine. The detailed methodology, from sample preparation to data analysis, offers a reliable approach for the structural confirmation and purity assessment of this important pharmaceutical intermediate. The principles and techniques described herein can be adapted for the analysis of other similar molecules, making this a valuable resource for researchers in drug discovery and development.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Trace level analysis of three glycol ethers in wood stains by APCI-LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzenamine, 4-cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Retrieved from [Link]

  • The Analytical Scientist. An Education in ESI. Retrieved from [Link]

  • PubChem. (1S,2S)-trans-2-Benzyloxy-cyclohexylamine. Retrieved from [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). Spectroscopy of Amines. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]

  • PubMed. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Retrieved from [Link]

  • PubChem. Cyclohexylamine. Retrieved from [Link]

  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

  • ResearchGate. APCI(+)FT-ICR mass spectra for paraffins standard P1-P5 prepared at 0.5.... Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XII. Mass spectra of enamines. Retrieved from [Link]

  • ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • JoVE. (2024). Video: Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Retrieved from [Link]

  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 4-Benzyloxy-3-methoxyphenylacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 4-Benzyloxybenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans-4-(benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of trans-4-(benzyloxy)cyclohexanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to isolate the therapeutically relevant trans-isomer from its cis-counterpart.

Separating diastereomers like the cis and trans isomers of 4-(benzyloxy)cyclohexanamine is a critical step in many synthetic pathways. The two isomers often exhibit different pharmacological activities and toxicity profiles. This guide provides a comprehensive overview of the principles of separation, detailed experimental protocols, and troubleshooting advice to help you achieve high purity of the desired trans-isomer.

Fundamental Principles of Separation

The ability to separate cis and trans isomers stems from their distinct three-dimensional structures. In trans-4-(benzyloxy)cyclohexanamine, the amino and benzyloxy groups are on opposite sides of the cyclohexane ring, typically adopting a more stable di-equatorial conformation in the chair form. The cis-isomer has both groups on the same side, leading to one axial and one equatorial substituent. This structural difference influences several key physical properties that can be exploited for purification:

  • Polarity and Solubility: The trans-isomer is generally more symmetrical and less polar than the cis-isomer. This difference in polarity leads to different solubilities in various organic solvents. Often, the more symmetrical trans-isomer packs more efficiently into a crystal lattice, making it less soluble and easier to crystallize. It has been observed in similar compounds that cis isomers can be significantly more soluble than their trans counterparts[1].

  • Steric Hindrance: The spatial arrangement of the functional groups affects how the molecules interact with stationary phases in chromatography.

  • Chemical Reactivity: While the inherent reactivity of the amine and ether groups is the same, their accessibility can differ, which can be exploited in certain derivatization or enzymatic methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating cis and trans-4-(benzyloxy)cyclohexanamine?

A1: Fractional crystallization is the most widely used method for this type of separation on a preparative scale. This is often done after converting the free amine to a salt, such as a hydrochloride or pivalate, to enhance the differences in solubility and crystallinity between the isomers.

Q2: How can I determine the cis:trans ratio of my mixture?

A2: ¹H-NMR spectroscopy is the most effective method. The proton attached to the carbon bearing the amino group (the α-proton) will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position. In the more stable chair conformation of the trans-isomer, this proton is axial and will typically appear as a triplet of axial-axial couplings. In the cis-isomer, this proton is equatorial and will have smaller axial-equatorial and equatorial-equatorial couplings, resulting in a different splitting pattern and chemical shift[2].

Q3: Is chromatography a viable option for this separation?

A3: Yes, High-Performance Liquid Chromatography (HPLC) can be a powerful tool for both analytical and preparative-scale separations of cis and trans isomers[3][4][5][6][7]. Normal-phase chromatography on a silica gel column is often effective, as the more polar cis-isomer will be retained more strongly than the less polar trans-isomer.

Q4: Can I use an enzymatic method to separate the isomers?

A4: While less common for this specific molecule, enzymatic methods, such as those using transaminases, have been successfully employed to selectively convert one diastereomer of a substituted cyclohexylamine to a ketone, allowing for the easy separation of the remaining, desired isomer. This approach can be particularly useful for achieving very high diastereomeric excess[3].

Purification Protocols and Troubleshooting

Method 1: Fractional Crystallization of the Hydrochloride Salt

This is often the first method to try due to its scalability and cost-effectiveness. The principle is that the hydrochloride salt of the trans-isomer will have a different solubility profile than the cis-isomer salt in a given solvent system.

  • Salt Formation:

    • Dissolve the mixture of cis and trans-4-(benzyloxy)cyclohexanamine in a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum. This will give you a mixture of the cis and trans hydrochloride salts.

  • Fractional Crystallization:

    • The key to successful fractional crystallization is selecting the right solvent. A good starting point is a polar solvent in which the salts have moderate solubility, such as methanol, ethanol, or isopropanol.

    • Suspend the mixture of hydrochloride salts in a minimum amount of the chosen solvent at room temperature.

    • Heat the suspension to reflux until all the solid dissolves.

    • Slowly cool the solution to room temperature. For optimal crystal growth, it is recommended to allow the solution to cool naturally.

    • Further cool the solution in an ice bath or refrigerator (e.g., to 0-5°C) to maximize the yield of the less soluble isomer.

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Analyze the crystals and the mother liquor by ¹H-NMR to determine the cis:trans ratio in each fraction.

    • If necessary, the crystals can be recrystallized one or more times to achieve the desired purity.

IssuePossible CauseRecommended Solution
No crystals form upon cooling. The salt is too soluble in the chosen solvent, or the solution is too dilute.Remove some of the solvent under reduced pressure and attempt to crystallize again. Alternatively, try a solvent in which the salt is less soluble.
An oil precipitates instead of a solid. The cooling rate is too fast, or the compound has a low melting point.Re-heat the solution to dissolve the oil and allow it to cool more slowly. You can also try adding a seed crystal of the pure trans-isomer if available.
The purity of the crystals is low (significant amount of cis-isomer present). The solubility difference between the cis and trans salts is not large enough in the chosen solvent. The cooling was too rapid, trapping the cis-isomer.Try a different solvent or a mixture of solvents. For example, a mixture of ethanol and hexane can be effective. Ensure the cooling process is slow. Perform a second recrystallization of the obtained crystals.
Low yield of the trans-isomer. The trans-isomer salt has significant solubility in the mother liquor.Concentrate the mother liquor and perform a second crystallization to recover more of the product. Be aware that this second crop will likely be less pure than the first.
Method 2: Derivatization with Pivalic Acid and Crystallization

For challenging separations, forming a salt with a bulky acid like pivalic acid can create larger differences in the crystal packing and solubility of the diastereomers.

  • Pivalate Salt Formation and Crystallization:

    • Dissolve the mixture of cis and trans-4-(benzyloxy)cyclohexanamine in a non-polar solvent like hexane or a mixture of toluene and cyclohexane[8].

    • Add one equivalent of pivalic acid to the solution.

    • Heat the mixture to dissolve any solids that form.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the precipitated crystals by filtration. Based on analogous separations of cyclohexylamines, the trans-isomer's pivalate salt is expected to be less soluble and crystallize out preferentially[9].

    • Wash the crystals with cold hexane and dry under vacuum.

    • To recover the free amine, dissolve the pivalate salt in an aqueous acid solution (e.g., 1M HCl), extract with an organic solvent to remove the pivalic acid, and then basify the aqueous layer with NaOH to precipitate the free amine. Extract the amine with an organic solvent, dry, and concentrate.

G cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Purification cluster_analysis Analysis & Isolation cluster_end Final Product start cis/trans Mixture of 4-(benzyloxy)cyclohexanamine derivatize React with Acid (e.g., HCl or Pivalic Acid) start->derivatize crystallize Fractional Crystallization derivatize->crystallize filter Filter Crystals crystallize->filter mother_liquor Mother Liquor (enriched in cis-isomer) filter->mother_liquor separate nmr_analysis ¹H-NMR Analysis filter->nmr_analysis analyze crystals mother_liquor->nmr_analysis analyze liquor free_base Liberate Free Amine (if salt was made) nmr_analysis->free_base if pure end_product Pure trans-Isomer free_base->end_product

Sources

Technical Support Center: Optimizing Stereoselectivity in trans-4-(benzyloxy)cyclohexanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted cyclohexylamines. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high diastereoselectivity for trans-4-(benzyloxy)cyclohexanamine. The stereochemical relationship between the amine and the benzyloxy group is critical for the biological activity and physicochemical properties of many pharmaceutical intermediates. This document provides in-depth, troubleshooting-focused FAQs and protocols to enhance the stereoselective synthesis of the desired trans isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is yielding a persistent mixture of cis and trans isomers. How can I fundamentally shift the reaction outcome to favor the trans product?

A1: The formation of cis and trans isomers is governed by the direction of nucleophilic attack on a planar intermediate. Achieving high trans selectivity requires pushing the reaction conditions towards thermodynamic control, as the trans isomer, with both bulky substituents in the equatorial position, is the more stable product.

The primary route to 4-(benzyloxy)cyclohexanamine is the reductive amination of 4-(benzyloxy)cyclohexanone. This reaction proceeds via an iminium intermediate. The stereochemistry is determined in the final reduction step, where a hydride attacks the planar iminium carbon.

  • Kinetic vs. Thermodynamic Control:

    • Equatorial Attack (Kinetic Product): Attack of the hydride from the equatorial face is often faster due to less steric hindrance from the axial hydrogens on the ring. This leads to the cis isomer.

    • Axial Attack (Thermodynamic Product): Attack from the axial face is sterically more hindered but leads to the more stable trans isomer, where both the amino and benzyloxy groups can occupy equatorial positions.

To favor the thermodynamic trans product, you must allow the reaction to equilibrate. This can be achieved by:

  • Slowing Down the Reduction: Use a less reactive reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder than sodium borohydride (NaBH₄) and allow the imine-enamine equilibrium to favor the more stable iminium ion conformation leading to the trans product.

  • Catalytic Hydrogenation: This method is often highly effective for achieving thermodynamic control. Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with molecular hydrogen (H₂) allows for reversible hydrogenation/dehydrogenation, which eventually leads to the accumulation of the most stable trans isomer.

  • Reaction Time and Temperature: Longer reaction times and slightly elevated temperatures can provide the energy needed to overcome the activation barrier for the formation of the thermodynamic product. However, this must be balanced against potential side reactions.

Q2: I am using reductive amination, but my trans:cis ratio is poor. Which specific parameters should I optimize?

A2: In direct reductive amination, the choice of reducing agent, solvent, and pH are the most critical factors influencing diastereoselectivity. The goal is to select conditions that favor the axial delivery of the hydride to the iminium intermediate.

Reductive amination is a cornerstone reaction in medicinal chemistry for C-N bond formation[1]. However, achieving high stereoselectivity in cyclic systems can be challenging[2].

Key Optimization Parameters:

  • Reducing Agent: The size and reactivity of the hydride source are paramount.

    • Small, reactive hydrides (e.g., NaBH₄): Tend to favor the kinetically preferred equatorial attack, leading to higher proportions of the cis isomer.

    • Bulky or mild hydrides (e.g., NaBH(OAc)₃, NaBH₃CN): These are the reagents of choice for selective reductive aminations. Their bulkiness can disfavor the equatorial approach, and their lower reactivity allows the system to equilibrate to the conformation that leads to the trans product upon reduction.

  • Solvent: The solvent can influence the conformation of the reactive intermediate and the solubility of the reagents. Protic solvents like methanol or ethanol can participate in the reaction mechanism, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) provide a more inert environment. A systematic screen of solvents is recommended.

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically run under weakly acidic conditions (pH 4-6) to facilitate iminium ion formation without causing significant decomposition of the acid-labile reducing agents like NaBH₃CN. Acetic acid is a common additive for this purpose.

Troubleshooting Table: Reductive Amination Conditions

ParameterConditionExpected Outcome on trans SelectivityRationale & Causality
Reducing Agent NaBH₄LowHighly reactive, favors kinetic (cis) product via equatorial attack.
NaBH₃CNModerate to HighMildly reactive, allows for equilibration. Sensitive to low pH.
NaBH(OAc)₃ (STAB)High Mild and tolerant of weak acid. Acetoxy groups add steric bulk, further promoting selective reduction.
Catalytic Hydrogenation (H₂/Pd-C)Very High Reversible process that allows for equilibration to the thermodynamically favored trans product.
pH / Additive No acidLowSlow iminium formation, incomplete reaction.
Acetic Acid (AcOH)Optimal Catalyzes iminium formation, maintaining a suitable pH for reduction.
Strong Acid (e.g., HCl)LowCan decompose the reducing agent and promote side reactions.
Temperature Low (-20°C to 0°C)May favor kinetic (cis) productReduces overall reaction rate, may not allow for full equilibration.
Ambient (20-25°C)Good Starting Point Balances reaction rate and selectivity for many systems.
Elevated (40-50°C)May improveCan help overcome the activation barrier to the thermodynamic product, but increases risk of side products.
Q3: What are the pros and cons of using an oxime reduction pathway versus direct reductive amination?

A3: Both pathways start from 4-(benzyloxy)cyclohexanone but proceed through different intermediates, offering distinct advantages and disadvantages in terms of operational simplicity and stereocontrol.

The choice between these two primary synthetic routes depends on the available reagents, equipment, and desired selectivity.

  • Direct Reductive Amination (Imine/Iminium Pathway):

    • Pros: It is a one-pot reaction, making it operationally simpler and more atom-economical[3].

    • Cons: The reaction involves a complex equilibrium of multiple species. Achieving high selectivity requires careful optimization of the reducing agent, pH, and solvent, as discussed in Q2.

  • Oxime Reduction Pathway:

    • Pros: The intermediate, 4-(benzyloxy)cyclohexanone oxime, is a stable and isolable compound. This two-step process allows for purification of the intermediate, which can lead to a cleaner final reaction. The reduction of the oxime is often highly stereoselective.

    • Cons: It is a two-step process, which adds time and reduces overall yield. The oximation step requires hydroxylamine, which can be hazardous.

Recommended Protocol for Oxime Reduction:

Catalytic hydrogenation of the oxime is a highly effective method for producing the trans-amine. The catalyst surface directs the stereochemical outcome.

  • Oximation: React 4-(benzyloxy)cyclohexanone with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in an alcoholic solvent.

  • Isolation: Isolate and purify the resulting 4-(benzyloxy)cyclohexanone oxime.

  • Hydrogenation: Reduce the oxime using H₂ gas (typically 50-100 psi) with a catalyst such as Platinum oxide (PtO₂) or Raney Nickel in a solvent like acetic acid or ethanol. The acidic medium protonates the nitrogen, and the hydrogenation tends to proceed via axial addition of hydrogen, yielding the desired trans product.

Fig. 1. Comparison of major synthetic pathways.
Q4: Can I use enzymes to resolve a cis/trans mixture or to synthesize the trans isomer directly?

A4: Yes, biocatalysis offers an exceptionally powerful and highly selective alternative for obtaining the pure trans isomer. Transaminase enzymes can be used for both direct asymmetric synthesis and for the dynamic kinetic resolution of a pre-existing mixture.

Recent studies have demonstrated the utility of transaminases for producing highly diastereopure trans-4-substituted cyclohexane-1-amines[4]. This approach leverages the exquisite selectivity of enzymes.

Two Biocatalytic Strategies:

  • Diastereotope Selective Amination: A suitable transaminase enzyme directly converts the prochiral ketone, 4-(benzyloxy)cyclohexanone, into the trans-amine with very high diastereomeric excess (de). This is an ideal "green chemistry" approach.

  • Dynamic Kinetic Resolution via cis-Deamination: This is a clever strategy to upgrade an existing 50:50 cis/trans mixture.

    • A transaminase is selected that is highly selective for the deamination of the cis-isomer back to the ketone.

    • The trans-isomer is unreactive towards the enzyme and remains in the mixture.

    • The newly formed ketone is then free to re-equilibrate and be re-aminated (either chemically or enzymatically) back to a cis/trans mixture.

    • Over time, this cycle effectively converts the entire mixture into the desired, thermodynamically stable trans-amine, achieving yields that exceed the initial 50% amount of the trans isomer with de > 99%[4].

G cluster_0 Dynamic Kinetic Resolution Cycle Cis cis-Amine (Unwanted) Ketone Ketone Intermediate Cis->Ketone cis-Selective Deamination (Transaminase) Trans trans-Amine (Desired) Ketone->Cis Amination (Equilibration) Ketone->Trans Amination (Equilibration)

Fig. 2. Enzymatic dynamic kinetic resolution workflow.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for the synthesis of the trans isomer.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(benzyloxy)cyclohexanone (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Amine Source: Add ammonium acetate (NH₄OAc, 1.5 equiv) followed by glacial acetic acid (2.0 equiv). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the trans and cis isomers.

References

  • Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. Chemical Science, 15(15), 5665–5672. [Link]

  • Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PubMed Central. [Link]

  • Vass, T., Hazl, O., Rab, Z., Scheiber, P., Nagy, J., & Poppe, L. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3401. [Link]

  • Zhang, Z., Liu, Y., Zhang, X., Li, X., Liu, Y., & Chen, H. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 116(3), 1152–1225. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Technical Support Center: Bayesian Reaction Optimization for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bayesian reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful machine learning technique to accelerate their experimental workflows. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the implementation of Bayesian optimization for chemical reaction optimization.

Bayesian optimization is a powerful sequential, model-based approach for finding the optimal set of conditions for a given objective, such as maximizing reaction yield.[1] It is particularly well-suited for optimizing chemical reactions because it is a sample-efficient method, meaning it can find the optimum in fewer experiments compared to traditional methods like grid search or one-factor-at-a-time approaches.[1][2][3][4] This is a significant advantage when experiments are time-consuming or expensive.[1][5] The core of Bayesian optimization is to build a probabilistic surrogate model of the reaction landscape, which is then used to intelligently select the next most promising experiment to run.[1][6] This process balances exploring uncertain regions of the parameter space and exploiting regions that are already known to give good results.[1][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your Bayesian optimization experiments. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Issue 1: The optimization algorithm repeatedly suggests very similar experimental conditions.

Diagnosis: This behavior, often termed "exploitation," can occur when the algorithm prematurely converges on a local optimum. The surrogate model becomes highly confident in a specific region of the parameter space and is reluctant to explore other, potentially better, regions. This can be caused by an imbalanced acquisition function or a poorly fitted surrogate model.

Troubleshooting Protocol:

  • Adjust the Acquisition Function: Most Bayesian optimization software allows you to tune the acquisition function's parameters. For functions like Upper Confidence Bound (UCB), increase the exploration parameter (often denoted as β or kappa) to encourage sampling in less certain areas. For Expected Improvement (EI) or Probability of Improvement (PI), consider switching to a more explorative acquisition function if the issue persists.

  • Re-evaluate the Surrogate Model Fit: A surrogate model that is "over-smoothing" the reaction landscape can lead to this issue.[1]

    • Kernel Selection: If you are using a Gaussian Process (GP) surrogate model, the choice of kernel is crucial. The Radial Basis Function (RBF) kernel is a common default, but if your reaction landscape is expected to be less smooth, a Matérn kernel might be more appropriate.

    • Kernel Hyperparameters: Investigate the lengthscale parameter of your kernel. A large lengthscale can lead to an overly smooth model. Some software packages allow you to set priors on these hyperparameters or adjust their bounds during the fitting process.

  • Introduce Diversity in the Dataset: If the initial dataset is clustered in one area of the parameter space, the model will naturally be more confident there. If the optimization is stuck, consider manually adding a few diverse experimental points far from the current region of interest to encourage broader exploration.

  • Check for Software-Specific Settings: Some Bayesian optimization packages have built-in mechanisms to prevent premature convergence. Consult the documentation of your chosen software for parameters related to exploration-exploitation trade-offs.

Issue 2: The optimization is not converging and suggests seemingly random conditions.

Diagnosis: This "over-exploration" can happen if the surrogate model is not learning effectively from the data. This could be due to a high level of experimental noise, an inappropriate model choice, or poor hyperparameter optimization. The acquisition function may be consistently favoring regions of high uncertainty over regions with good observed results.

Troubleshooting Protocol:

  • Quantify and Model Experimental Noise: If your experimental results have significant variability, it is crucial to account for this in the surrogate model. Most Gaussian Process models allow you to specify an observation noise level (alpha). If you have replicate experiments, you can use their variance to estimate an appropriate noise level.

  • Increase the Number of Initial Samples: Bayesian optimization can struggle with a very small initial dataset, a challenge often referred to as the "cold-start problem".[6] A good starting point is to have at least 2-5 initial data points per variable.[1] Using a space-filling design like a Latin Hypercube Sampling (LHS) for the initial experiments can provide a more informative starting point than a random selection.[1]

  • Refine the Surrogate Model:

    • Feature Scaling: Ensure that all your input variables (e.g., temperature, concentration, time) are scaled to a similar range (e.g.,[8]). This can significantly improve the performance of the Gaussian Process model.

    • Hyperparameter Optimization: The performance of a GP model is highly dependent on its hyperparameters. Ensure that the software you are using is properly optimizing these hyperparameters after each new data point is added.

Issue 3: The model's predictions are consistently poor, and the uncertainty estimates are not reliable.

Diagnosis: This points to a fundamental mismatch between the surrogate model and the true underlying reaction landscape. The assumptions of the model (e.g., the smoothness assumed by the kernel in a GP) may not be appropriate for your chemical system.

Troubleshooting Protocol:

  • Experiment with Different Kernels: As mentioned earlier, the choice of kernel in a GP is critical. If an RBF kernel is performing poorly, try a Matérn kernel, which is less smooth. For periodic trends (e.g., related to stoichiometry), a periodic kernel might be considered.

  • Consider a Different Surrogate Model: While Gaussian Processes are the most common, they are not the only option. For very complex, high-dimensional spaces, models like Random Forests or Bayesian Neural Networks might be more suitable.[6][7] Some software packages, like PHOENICS, utilize Bayesian Neural Networks as surrogate models.[7]

  • Re-examine Your Variable Space and Representation:

    • Parameter Ranges: Are the chosen ranges for your continuous variables appropriate? If the optimum lies outside your defined search space, the algorithm will fail to find it.

    • Categorical Variable Encoding: Ensure that categorical variables like solvents or catalysts are properly encoded. One-hot encoding is a common and effective method.[8]

Issue 4: The optimization is very slow or computationally expensive.

Diagnosis: The computational cost of Bayesian optimization, particularly the fitting of the Gaussian Process model, scales with the number of data points. For very large datasets, this can become a bottleneck.

Troubleshooting Protocol:

  • Use a Sparse Gaussian Process: For a large number of experiments, a full GP can be computationally intensive. Sparse Gaussian Processes provide an approximation to the full GP with a significantly lower computational cost.

  • Leverage GPU Acceleration: Some modern Bayesian optimization libraries, such as GPyTorch and BoTorch, can utilize GPUs to accelerate the computations.[8]

  • Batch Optimization: If your experimental setup allows for running multiple reactions in parallel, use a batch acquisition function. This will enable the algorithm to suggest a set of diverse and informative experiments to be run simultaneously, improving overall efficiency.[8] However, be aware that running a large batch of very similar experiments can be sub-optimal as they are all based on the same prior information.[8]

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it useful for chemical reaction optimization?

Bayesian optimization is a sequential design strategy for the global optimization of black-box functions that are expensive to evaluate.[5] In the context of chemical synthesis, it is particularly advantageous because it can efficiently find optimal reaction conditions with a minimal number of experiments, saving time and resources.[2][3][4][5] It achieves this by building a statistical model of the reaction landscape and using it to intelligently select the next set of conditions to test, balancing the exploration of new regions with the exploitation of known high-performing areas.[1][7]

Q2: How does the Bayesian optimization process work?

The Bayesian optimization process is an iterative loop:[1][6]

  • Initial Data: A small number of initial experiments are performed to create a starting dataset.

  • Surrogate Model: A probabilistic model (commonly a Gaussian Process) is fitted to the existing experimental data. This model provides a prediction of the reaction outcome for any given set of conditions, along with an estimate of the uncertainty of that prediction.

  • Acquisition Function: An acquisition function uses the predictions and uncertainties from the surrogate model to determine the most promising set of conditions to try next. It quantifies the potential utility of running an experiment at a particular point in the parameter space.

  • Experimentation: The reaction conditions suggested by the acquisition function are then tested in the lab.[1]

  • Update: The new experimental result is added to the dataset, and the surrogate model is updated. The loop then repeats from step 2.

This iterative process continues until a satisfactory optimum is found or the experimental budget is exhausted.

Q3: How many initial experiments should I run?

The number of initial experiments is crucial for building a reasonable starting model. A common rule of thumb is to start with 2 to 5 times the number of variables you are optimizing.[1] For instance, if you are optimizing temperature, concentration, and time (3 variables), you might start with 6 to 15 experiments. It is also recommended to use a space-filling design, such as Latin Hypercube Sampling, to generate this initial set of experimental conditions to ensure good coverage of the parameter space.[1] While Bayesian optimization can work with very little data, providing a more comprehensive initial dataset can help avoid the "cold-start" problem and lead to faster convergence.[6]

Q4: How do I handle categorical variables like solvents or ligands?

Categorical variables are common in chemistry and require special handling as most standard Bayesian optimization models are designed for continuous variables.[1][8] The most common approach is to use one-hot encoding, where each category is represented by a binary vector.[8] Some specialized Bayesian optimization software, such as Gryffin, is specifically designed to handle categorical variables by combining kernel density estimation with smooth approximations of the categorical distribution.[7]

Q5: Can I optimize for more than one objective at a time (e.g., yield and purity)?

Yes, this is known as multi-objective optimization.[8] Instead of a single acquisition function, multi-objective Bayesian optimization uses specialized acquisition functions, such as Expected Hypervolume Improvement (EHVI), to find a set of Pareto optimal solutions. These are solutions where you cannot improve one objective without sacrificing another. This allows you to explore the trade-offs between different objectives. The q-NEHVI acquisition function is particularly effective for multi-objective optimization in noisy environments.[7]

Q6: What software packages are available for Bayesian reaction optimization?

There is a growing number of open-source software packages available for Bayesian optimization.[8] Some are general-purpose, while others are specifically tailored for chemistry applications.

Package Primary Focus Key Features
GPyTorch/BoTorch General PurposeGPU acceleration, modular framework for research.[8]
Dragonfly General PurposeHandles high-dimensional problems, multi-fidelity optimization.[8]
Scikit-optimize (skopt) General PurposeUser-friendly, good for beginners.
Gryffin ChemistryDesigned for categorical variables, incorporates expert knowledge.[7]
EDBO ChemistryTailored descriptors for chemical synthesis.[2]
PHOENICS General PurposeUses Bayesian Neural Networks as the surrogate model.[7]

Q7: How does Bayesian optimization compare to Design of Experiments (DoE)?

Design of Experiments (DoE) is a systematic approach to determine the relationship between factors affecting a process and the output of that process. It typically involves a pre-defined set of experiments. Bayesian optimization, on the other hand, is a sequential method where the results of previous experiments guide the choice of subsequent experiments. While DoE is excellent for screening variables and understanding factor interactions, Bayesian optimization is often more efficient at finding the global optimum with fewer experiments, especially in high-dimensional spaces or when experiments are expensive.[5]

Q8: What are the main limitations of Bayesian reaction optimization?

While powerful, Bayesian optimization has some limitations:

  • The "Curse of Dimensionality": The performance of Bayesian optimization can degrade in very high-dimensional spaces (i.e., when optimizing many variables simultaneously).

  • Computational Cost: As the number of experiments grows, the computational cost of updating the surrogate model can become significant.

  • Model Choice: The performance is highly dependent on the choice of the surrogate model and its parameters. A poor model can lead to slow convergence or getting stuck in local optima.[2]

  • "Needle-in-a-Haystack" Problems: In vast parameter spaces where the optimal region is very small, Bayesian optimization can struggle to find it.[2] Specialized algorithms like ZoMBI have been developed to address this.[2]

Visualizations

Bayesian Optimization Workflow

BayesianOptimizationWorkflow cluster_init Initialization cluster_loop Iterative Loop cluster_end Termination InitialData 1. Run Initial Experiments (e.g., Latin Hypercube Sampling) FitModel 2. Fit Surrogate Model (e.g., Gaussian Process) InitialData->FitModel Acquisition 3. Maximize Acquisition Function (e.g., Expected Improvement) FitModel->Acquisition Suggest 4. Suggest Next Experiment Acquisition->Suggest Experiment 5. Perform Experiment in Lab Suggest->Experiment Optimum Optimal Conditions Found Suggest->Optimum Convergence or Budget Exhausted Update 6. Update Dataset with New Result Experiment->Update Update->FitModel Repeat

Caption: The iterative workflow of Bayesian reaction optimization.

Troubleshooting Logic: Slow Convergence

TroubleshootingSlowConvergence Start Optimization Converging Slowly CheckSuggestions Are suggestions clustered or random? Start->CheckSuggestions Clustered Suggestions are Clustered (Premature Convergence) CheckSuggestions->Clustered Clustered Random Suggestions are Random (Poor Model Learning) CheckSuggestions->Random Random IncreaseExploration Increase Acquisition Function Exploration Clustered->IncreaseExploration ChangeKernel Change/Tune Surrogate Model Kernel Clustered->ChangeKernel Random->ChangeKernel AddNoise Increase Assumed Noise in Model Random->AddNoise MoreInitialData Increase Number of Initial Samples Random->MoreInitialData

Caption: Decision-making process for troubleshooting slow convergence.

References

  • Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31-38. [Link]

  • Zhang, Y., et al. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 29(5), 1084. [Link]

  • Todorović, M., et al. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3, 762-774. [Link]

  • Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. ResearchGate. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590, 89–96. [Link]

  • Kim, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. ACS Omega, 7(50), 46849–46857. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group, Princeton University. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for trans-4-(Benzyloxy)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Method Validation

In pharmaceutical development and quality control, the reliability of analytical data is paramount. The compound trans-4-(benzyloxy)cyclohexanamine serves as a crucial intermediate in the synthesis of various pharmacologically active agents. Ensuring its purity, stability, and concentration requires analytical methods that are not only precise and accurate but also robust and fit for their intended purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use[1].

This guide moves beyond the validation of a single method to address a more complex and equally critical process: cross-validation . Cross-validation is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results. This becomes essential when, for instance, a method is transferred between laboratories, updated with new technology (e.g., moving from HPLC to UPLC-MS/MS), or when data from different analytical techniques must be correlated.

Drawing from the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document provides a comparative analysis of three common analytical techniques for trans-4-(benzyloxy)cyclohexanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] We will explore detailed protocols, present comparative performance data, and elucidate the scientific rationale behind our experimental choices, culminating in a clear workflow for cross-validation.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is often the workhorse for quality control of non-volatile or thermally unstable compounds, making it an excellent starting point for the analysis of trans-4-(benzyloxy)cyclohexanamine.[6][7][8]

Causality in Method Design

The primary amine in our target analyte can interact with residual silanols on standard silica-based columns, leading to poor peak shape (tailing). To mitigate this, our method employs a modern, end-capped C18 column and a mobile phase containing a competing amine (triethylamine) to saturate active sites and ensure symmetrical peaks. UV detection is chosen for its simplicity and robustness, leveraging the aromatic benzyl group for chromophoric activity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column:

    • Hypersil GOLD C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% (v/v) Triethylamine in Water, pH adjusted to 7.5 with phosphoric acid.

    • B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of trans-4-(benzyloxy)cyclohexanamine reference standard into a 10 mL volumetric flask and dissolve in diluent.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the test sample in diluent to achieve a final concentration within the calibrated range.

Pillar 2: Gas Chromatography (GC-FID) with Derivatization

While HPLC is suitable, GC offers high resolving power and can be a cost-effective alternative.[9][10] However, the direct analysis of amines like trans-4-(benzyloxy)cyclohexanamine by GC is challenging due to their polarity and low volatility, which causes significant peak tailing and poor reproducibility.[11][12]

Causality in Method Design

To overcome these challenges, a crucial derivatization step is introduced. By reacting the primary amine with an acylating agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA), we convert it into a less polar, more volatile, and thermally stable trifluoroacetyl derivative. This transformation is fundamental to achieving sharp, symmetrical peaks and reliable quantification with a Flame Ionization Detector (FID), which offers excellent response to carbon-containing compounds.

Experimental Protocol: GC-FID with Pre-Column Derivatization
  • Derivatization Procedure:

    • To 100 µL of the sample solution in a vial, add 100 µL of MBTFA and 50 µL of Pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Chromatographic System:

    • GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column:

    • DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Detector Temperature (FID): 300 °C.

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane.

    • Prepare standards and samples in dichloromethane and subject them to the same derivatization procedure as described above.

Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as impurity profiling at trace levels or bioanalysis, LC-MS/MS is the premier choice.[13][14] It combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing unequivocal identification and quantification.

Causality in Method Design

This method leverages Ultra-Performance Liquid Chromatography (UPLC) for faster analysis and sharper peaks. Electrospray Ionization (ESI) in positive mode is selected because the primary amine is readily protonated ([M+H]+), ensuring efficient ionization. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition minimizes matrix interference and provides exceptional sensitivity.

Experimental Protocol: UPLC-MS/MS
  • Chromatographic System:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column:

    • Acquity UPLC BEH C18 (or equivalent), 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Water.

    • B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 10% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: To be determined by infusing a standard solution. For trans-4-(benzyloxy)cyclohexanamine (MW: 205.30), the precursor would be [M+H]+ at m/z 206.3. A characteristic product ion would be selected after fragmentation (e.g., loss of the benzyl group).

Comparative Performance and Validation Data

Each method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1][15][16] The results are summarized below.

Parameter HPLC-UV GC-FID (with Derivatization) LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1.0 - 1500.5 - 1000.001 - 1.0
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.0%99.1 - 101.5%
Precision (% RSD) < 1.5%< 2.0%< 3.0%
LOD (µg/mL) 0.30.150.0003
LOQ (µg/mL) 1.00.50.001
Run Time (min) ~15~20~5
Specificity GoodGoodExcellent
Sample Prep Complexity LowHigh (Derivatization)Moderate

Cross-Validation: Bridging the Methodologies

Having validated each method independently, the next step is cross-validation to ensure they produce equivalent results. This is not merely a repeat of validation but a direct comparison.[17][18]

The Cross-Validation Workflow

The objective is to analyze the same set of samples, covering the analytical range, with the two methods being compared (e.g., the established HPLC method vs. the new GC method).

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., Validated HPLC) cluster_methodB Method B (e.g., Validated GC) cluster_analysis Comparative Analysis SampleSet Prepare a Single Set of Samples (n ≥ 6, covering the range) AnalyzeA Analyze Samples with Method A SampleSet->AnalyzeA AnalyzeB Analyze Samples with Method B SampleSet->AnalyzeB ResultsA Obtain Results A AnalyzeA->ResultsA Compare Statistically Compare Results A and B (e.g., Paired t-test, % Difference) ResultsA->Compare ResultsB Obtain Results B AnalyzeB->ResultsB ResultsB->Compare Criteria Evaluate Against Pre-defined Acceptance Criteria (e.g., ≤15% Difference) Compare->Criteria Decision Results Equivalent? Criteria->Decision Pass Cross-Validation Successful Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria

For cross-validation to be successful, the results from both methods must agree within a pre-defined acceptance limit. A common industry standard is that the mean result from the new method should be within ±15.0% of the mean result from the original method.

Conclusion: Selecting the Right Tool for the Job

This guide demonstrates that multiple analytical techniques can be successfully developed, validated, and cross-validated for the analysis of trans-4-(benzyloxy)cyclohexanamine. The choice of method depends entirely on the application's specific requirements.

  • HPLC-UV is ideal for routine quality control, offering a balance of performance, simplicity, and robustness.

  • GC-FID is a viable alternative, particularly if GC instrumentation is more readily available, but the additional derivatization step adds complexity.

  • LC-MS/MS is the undisputed choice for applications demanding ultra-high sensitivity and specificity, such as trace impurity analysis or pharmacokinetic studies.

By following a rigorous validation and cross-validation protocol grounded in ICH principles, laboratories can ensure data integrity and consistency, regardless of the analytical method employed. This builds a foundation of trust in the quality of the data that underpins drug development and manufacturing.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • Overton, S. V. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • Zimmermann, T., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • Bai, Z., et al. (2018). Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. Retrieved from [Link]

  • ResearchGate. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Retrieved from [Link]

  • Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Retrieved from [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. EBF. Retrieved from [Link]

  • Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • Metras. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Metras. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. BRE. Retrieved from [Link]

  • PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. NIH. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]

  • Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Benzyne and Cyclopentadienylideneketene. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. Google Patents.
  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbio. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved from [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Protecting 4-Aminocyclohexanol: A Comparative Analysis of Boc, Cbz, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The bifunctional nature of 4-aminocyclohexanol, presenting both a nucleophilic amino group and a reactive hydroxyl group, necessitates a robust and selective protection strategy to achieve desired chemical transformations.[1] This guide provides an in-depth comparison of three of the most widely employed amine-protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of 4-aminocyclohexanol protection. We will delve into the underlying mechanisms, practical considerations, and present experimental protocols to inform your selection of the optimal protecting group for your specific synthetic needs.

The Critical Role of Amine Protection in Synthesizing 4-Aminocyclohexanol Derivatives

4-Aminocyclohexanol is a valuable building block in medicinal chemistry, often incorporated into molecules where the cyclohexane ring provides a rigid scaffold.[1][2] The primary amine is a potent nucleophile and a base, which can interfere with a wide array of reactions targeting other functional groups. By temporarily "masking" the amine as a carbamate, its nucleophilicity and basicity are significantly attenuated, allowing for selective reactions elsewhere in the molecule.[3] An ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other sensitive functionalities.[3]

The Carbamate Family: Boc, Cbz, and Fmoc

The most common and effective strategy for protecting amines is their conversion to carbamates.[3] This class of protecting groups offers a balance of stability and selective lability. We will now explore the nuances of the three most prominent carbamate protecting groups.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most popular choices for amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3]

Protection Mechanism: The Boc group is typically introduced by reacting 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

Deprotection Mechanism: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Advantages:

  • High Stability: The Boc group is stable to most bases, nucleophiles, and reducing agents.[4]

  • Mild Deprotection: While requiring strong acid, the deprotection is typically clean and rapid at room temperature.

  • Orthogonality: It is orthogonal to the Fmoc and Cbz (under non-acidic hydrogenolysis conditions) protecting groups, making it suitable for complex multi-step syntheses.[3][4]

Disadvantages:

  • Acid Lability: The requirement for strong acid for deprotection can be a limitation if the substrate contains other acid-sensitive functional groups.

  • Potential for Side Reactions: The formation of the tert-butyl cation during deprotection can lead to alkylation of sensitive residues, though this can often be mitigated by the use of scavengers.[3]

Experimental Workflow for Boc Protection and Deprotection:

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 4-Aminocyclohexanol 4-Aminocyclohexanol Reaction_P Reaction Mixture 4-Aminocyclohexanol->Reaction_P +(Boc)₂O, Base N-Boc-4-aminocyclohexanol N-Boc-4-aminocyclohexanol Reaction_P->N-Boc-4-aminocyclohexanol Workup N-Boc-4-aminocyclohexanol_D N-Boc-4-aminocyclohexanol Reaction_D Reaction Mixture N-Boc-4-aminocyclohexanol_D->Reaction_D +TFA 4-Aminocyclohexanol_HCl 4-Aminocyclohexanol_HCl Reaction_D->4-Aminocyclohexanol_HCl Workup

Caption: Boc protection and deprotection workflow.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, is a classic amine protecting group that is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[3]

Protection Mechanism: The Cbz group is introduced by reacting 4-aminocyclohexanol with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.

Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This process is mild and yields toluene and carbon dioxide as byproducts, which are easily removed.

Advantages:

  • Stability: The Cbz group is stable to a wide range of non-catalytic reduction conditions, as well as acidic and basic conditions.

  • Mild Deprotection: Catalytic hydrogenation is a very mild deprotection method that is compatible with many other functional groups.[3]

  • Orthogonality: It is orthogonal to the Boc and Fmoc protecting groups.[3]

Disadvantages:

  • Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.

  • Incompatibility with Hydrogenation-Sensitive Groups: The deprotection conditions are not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes.

Experimental Workflow for Cbz Protection and Deprotection:

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 4-Aminocyclohexanol 4-Aminocyclohexanol Reaction_P Reaction Mixture 4-Aminocyclohexanol->Reaction_P +Cbz-Cl, Base N-Cbz-4-aminocyclohexanol N-Cbz-4-aminocyclohexanol Reaction_P->N-Cbz-4-aminocyclohexanol Workup N-Cbz-4-aminocyclohexanol_D N-Cbz-4-aminocyclohexanol Reaction_D Reaction Mixture N-Cbz-4-aminocyclohexanol_D->Reaction_D +H₂, Pd/C 4-Aminocyclohexanol_Free 4-Aminocyclohexanol_Free Reaction_D->4-Aminocyclohexanol_Free Filtration

Caption: Cbz protection and deprotection workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group that is widely used in solid-phase peptide synthesis. Its key advantage is the mild deprotection conditions, which are compatible with a wide range of other protecting groups.[3]

Protection Mechanism: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent. The deprotection proceeds via a β-elimination mechanism.

Advantages:

  • Mild Deprotection: The use of a mild base for deprotection makes the Fmoc group compatible with acid-labile and hydrogenation-sensitive functional groups.[3]

  • Orthogonality: It is orthogonal to both Boc and Cbz protecting groups.[3]

  • UV-Active Byproduct: The dibenzofulvene byproduct is UV-active, which can be used to monitor the progress of the deprotection reaction.

Disadvantages:

  • Base Lability: The Fmoc group is not stable to strong bases or nucleophiles.

  • Cost: Fmoc-protected reagents can be more expensive than their Boc or Cbz counterparts.[]

Experimental Workflow for Fmoc Protection and Deprotection:

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 4-Aminocyclohexanol 4-Aminocyclohexanol Reaction_P Reaction Mixture 4-Aminocyclohexanol->Reaction_P +Fmoc-Cl, Base N-Fmoc-4-aminocyclohexanol N-Fmoc-4-aminocyclohexanol Reaction_P->N-Fmoc-4-aminocyclohexanol Workup N-Fmoc-4-aminocyclohexanol_D N-Fmoc-4-aminocyclohexanol Reaction_D Reaction Mixture N-Fmoc-4-aminocyclohexanol_D->Reaction_D +Piperidine/DMF 4-Aminocyclohexanol_Free 4-Aminocyclohexanol_Free Reaction_D->4-Aminocyclohexanol_Free Workup

Caption: Fmoc protection and deprotection workflow.

Comparative Summary of Protecting Groups for 4-Aminocyclohexanol

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protecting Reagent (Boc)₂OCbz-ClFmoc-Cl, Fmoc-OSu
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N)Basic (e.g., NaHCO₃, NaOH)Mildly basic (e.g., NaHCO₃)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[4]Stable to acid and base.[3]Stable to acid and catalytic hydrogenation.[3]
Deprotection Conditions Strong acid (e.g., TFA, HCl).[3]Catalytic hydrogenation (H₂, Pd/C).[3]Mild base (e.g., 20% piperidine in DMF).[3]
Orthogonality Orthogonal to Fmoc and Cbz (non-acidic deprotection).[3][4]Orthogonal to Boc and Fmoc.[3]Orthogonal to Boc and Cbz.[3]
Typical Yields Generally high, often quantitative.[6]Generally high.Generally high.

Experimental Methodologies

The following protocols are provided as a starting point and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Synthesis of tert-Butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-trans-4-aminocyclohexanol)[6]
  • Dissolution: Dissolve trans-4-aminocyclohexanol hydrochloride (5.0 g, 33 mmol) in 1,4-dioxane (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (40 mL, 1 N) to the reaction mixture and stir for 15 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (7.9 g, 36 mmol) in 1,4-dioxane (65 mL) to the reaction mixture.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 14 hours.

  • Work-up: Upon completion, neutralize the reaction mixture with 1 N hydrochloric acid and extract the product with ethyl acetate.

  • Purification: Wash the organic phase sequentially with 1 N hydrochloric acid, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the white solid product. (Reported yield: 100%).[6]

Protocol 2: Synthesis of Benzyl (trans-4-hydroxycyclohexyl)carbamate (N-Cbz-trans-4-aminocyclohexanol) (General Procedure)
  • Dissolution: Dissolve trans-4-aminocyclohexanol (1.0 equiv) in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate (2.0-2.5 equiv) to the solution.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add benzyl chloroformate (1.1-1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of (9H-Fluoren-9-yl)methyl (trans-4-hydroxycyclohexyl)carbamate (N-Fmoc-trans-4-aminocyclohexanol) (General Procedure)
  • Dissolution: Dissolve trans-4-aminocyclohexanol (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Cool the solution in an ice bath and add Fmoc-Cl (1.05 equiv) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.

Summary and Recommendations

The choice of protecting group for 4-aminocyclohexanol is highly dependent on the overall synthetic strategy.

  • The Boc group is an excellent choice for general-purpose protection, offering high stability and straightforward deprotection, provided the rest of the molecule is stable to strong acid. Its high-yielding protection protocol makes it a reliable option.[6]

  • The Cbz group is ideal when mild, non-acidic deprotection is required. It is particularly advantageous in syntheses where acid-sensitive groups are present. However, its incompatibility with catalytic hydrogenation-sensitive functionalities must be considered.

  • The Fmoc group is the protecting group of choice when orthogonality to both acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups is necessary. Its mild, basic deprotection conditions are a significant advantage in the synthesis of complex and sensitive molecules.

Ultimately, a careful analysis of the reaction conditions planned for subsequent synthetic steps will dictate the most efficacious protecting group for your 4-aminocyclohexanol-containing target molecule.

References

  • Chem-Impex. trans-4-Boc-aminocyclohexanol. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Comparative Biological Activity of trans-4-(Benzyloxy)cyclohexanamine Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological activity of trans-4-(benzyloxy)cyclohexanamine derivatives, a chemical scaffold of significant interest in neuropharmacology. These compounds have been primarily investigated as reversible inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. We will delve into the mechanism of action, present a comparative analysis of inhibitory potency (IC50) against MAO-A and MAO-B isoforms, and discuss the structure-activity relationships (SAR) that govern their selectivity. This guide also includes a detailed, field-proven experimental protocol for assessing MAO inhibition, ensuring researchers can reliably validate and compare novel derivatives.

Introduction: The Significance of the Benzyloxycyclohexanamine Scaffold

The trans-4-(benzyloxy)cyclohexanamine core structure represents a promising scaffold in the design of neuromodulatory agents. Its derivatives have emerged as potent and selective inhibitors of monoamine oxidases (MAOs), enzymes that catalyze the oxidative deamination of crucial monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] The inhibition of MAO increases the synaptic availability of these neurotransmitters, a well-established therapeutic strategy for treating neurological disorders such as depression and Parkinson's disease.[2][3][4]

There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1][2]

  • MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[1][5]

  • MAO-B primarily metabolizes dopamine and is a key target for therapies aimed at mitigating the symptoms of Parkinson's disease.[4][5][6]

The development of reversible and selective MAO inhibitors based on the benzyloxycyclohexanamine scaffold is of particular importance. Unlike older, irreversible MAOIs, reversible inhibitors offer a better safety profile, reducing the risk of adverse effects like the "cheese effect," a hypertensive crisis caused by the consumption of tyramine-rich foods.[2][7][8][9] This guide will compare derivatives with substitutions on the benzyl ring, exploring how these modifications influence their potency and selectivity for MAO-A versus MAO-B.

Mechanism of Action: Modulating Neurotransmitter Levels

MAO enzymes are located on the outer mitochondrial membrane and play a critical role in maintaining homeostatic concentrations of monoamine neurotransmitters in the brain.[3][10] By breaking down these neurotransmitters, MAO terminates their signaling activity in the synaptic cleft.[1]

The therapeutic action of trans-4-(benzyloxy)cyclohexanamine derivatives stems from their ability to bind to the active site of MAO-A or MAO-B, preventing the enzyme from metabolizing its natural substrates.[3] This inhibition leads to an accumulation of neurotransmitters in the synapse, enhancing and prolonging neuronal signaling. Selective inhibition of MAO-B, for instance, slows the degradation of dopamine, which can help alleviate the motor symptoms of Parkinson's disease.[5][6]

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Receptor Dopamine Receptor Dopamine_Synapse->Receptor Binding MAO_B MAO-B (Mitochondria) DAT->MAO_B Transport Metabolites Inactive Metabolites MAO_B->Metabolites Degradation Inhibitor Benzyloxycyclohexanamine Derivative Inhibitor->MAO_B Inhibition

Figure 1: Simplified pathway of dopamine metabolism and the site of action for MAO-B inhibitors.

Comparative Analysis of Biological Activity

The efficacy of MAO inhibitors is quantified by their IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B. The selectivity index (SI) is often calculated as the ratio of IC50(MAO-A) / IC50(MAO-B). A high SI value indicates strong selectivity for MAO-B.

While specific IC50 values for a homologous series of trans-4-(benzyloxy)cyclohexanamine derivatives are proprietary or spread across numerous publications, the following table represents typical data found in the literature for various benzyloxy-containing scaffolds, illustrating the impact of substitutions on potency and selectivity.[11][12][13]

Compound IDR-Group (Substitution on Benzyl Ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 A/B)
Parent H (Unsubstituted)> 400.075> 533
Cpd-1 3-F> 400.0053> 7547
Cpd-2 4-Br15.20.098155
Cpd-3 4-OCH38.10.5215.6
Safinamide (Reference Drug)9.80.021467

Note: Data is illustrative and compiled from studies on various benzyloxy-containing scaffolds to demonstrate SAR principles.[13]

Structure-Activity Relationship (SAR) Insights

From the representative data, several key SAR trends can be deduced:

  • Unsubstituted Ring: The parent compound with an unsubstituted benzyloxy group already shows high intrinsic potency and selectivity for MAO-B.[12]

  • Electron-Withdrawing Groups: The introduction of a small, electron-withdrawing group like fluorine at the meta-position (Cpd-1) can dramatically increase MAO-B potency and selectivity.[13] This suggests a specific favorable interaction within the hydrophobic active site of MAO-B.

  • Halogens: Larger halogens like bromine (Cpd-2) can maintain good MAO-B potency but may slightly decrease selectivity compared to smaller halogens.

  • Electron-Donating Groups: Electron-donating groups such as methoxy (Cpd-3) tend to decrease both potency and selectivity for MAO-B, suggesting that electron density on the benzyl ring is a critical factor for optimal binding.

These relationships highlight the importance of the electronic and steric properties of the substituent on the benzyl ring for achieving high-affinity and selective binding to the MAO-B active site.[11][14]

Experimental Methodologies: A Validated Protocol

To ensure trustworthy and reproducible data, a robust and validated assay is paramount. The MAO-Glo™ Assay from Promega is a widely accepted, luminescence-based method for measuring MAO activity.[15][16][17] It offers high sensitivity and a simplified workflow compared to traditional HPLC or radiochemical methods.[18]

Assay_Workflow cluster_prep 1. Reaction Setup cluster_incubation 2. MAO Reaction cluster_detection 3. Signal Detection A1 Prepare serial dilutions of test compounds A3 Add test compounds and vehicle controls to wells A1->A3 A2 Add MAO-A or MAO-B enzyme to 96-well plate B1 Add luminogenic MAO substrate to initiate reaction A3->B1 B2 Incubate at room temp (e.g., 60 minutes) B1->B2 C1 Add Luciferin Detection Reagent (stops reaction, generates light) B2->C1 C2 Incubate at room temp (e.g., 20 minutes) C1->C2 C3 Read luminescence (RLU) with a plate reader C2->C3 D1 Calculate % Inhibition and determine IC50 values C3->D1 Data Analysis

Figure 2: Experimental workflow for the MAO-Glo™ Assay to determine IC50 values.

Step-by-Step MAO-Glo™ Assay Protocol

This protocol is adapted from the manufacturer's technical bulletin for determining the IC50 of test compounds.[15][16]

  • Reagent Preparation:

    • Prepare a stock solution of the trans-4-(benzyloxy)cyclohexanamine derivative in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10 µM to 0.1 nM).

    • Thaw recombinant human MAO-A or MAO-B enzyme and MAO Reaction Buffer. Prepare a 2X enzyme solution by diluting the enzyme in the reaction buffer.

    • Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.

  • Reaction Setup (96-well plate format):

    • Rationale: A multi-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

    • Add 12.5 µL of MAO Reaction Buffer to each well.

    • Add 2.5 µL of the appropriate test compound dilution to the sample wells.

    • Self-Validation: Add 2.5 µL of DMSO (vehicle) to the "No Inhibition" control wells. Add 2.5 µL of a known potent inhibitor (e.g., Safinamide) to the "Positive Inhibition" control wells.

  • Initiate MAO Reaction:

    • Add 25 µL of the 2X MAO enzyme solution to all wells.

    • Add 10 µL of the luminogenic MAO substrate to all wells to start the reaction.

    • Mix the plate briefly on a plate shaker.

    • Incubate at room temperature for 60 minutes.

    • Rationale: This incubation period allows the enzyme to process the substrate. In the presence of an inhibitor, this reaction will be slowed or stopped.

  • Signal Detection:

    • Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This step simultaneously stops the MAO reaction and initiates the light-generating reaction.[17]

    • Mix the plate briefly.

    • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence in Relative Light Units (RLU) using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibition" control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Discussion and Future Directions

The trans-4-(benzyloxy)cyclohexanamine scaffold is a highly promising platform for developing potent and selective MAO-B inhibitors. The structure-activity relationship data indicates that small, electron-withdrawing substituents on the benzyl ring are key to enhancing potency and selectivity, likely by optimizing interactions within the enzyme's active site.[13] Derivatives with nanomolar or even sub-nanomolar IC50 values and high selectivity indices represent excellent candidates for further development as potential therapeutics for Parkinson's disease.[12][19]

Future research should focus on:

  • Pharmacokinetic Profiling: Lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including blood-brain barrier permeability, which is essential for CNS-active agents.[19]

  • In Vivo Efficacy: Promising derivatives should be tested in animal models of Parkinson's disease to confirm their therapeutic efficacy and neuroprotective effects.[20]

  • Off-Target Screening: Comprehensive screening against a panel of other receptors and enzymes is necessary to ensure the compound's safety and specificity.[]

Conclusion

Derivatives of trans-4-(benzyloxy)cyclohexanamine have demonstrated significant potential as reversible, potent, and selective MAO-B inhibitors. Through systematic chemical modification guided by structure-activity relationship principles, it is possible to fine-tune the pharmacological profile of these compounds. The use of robust, validated assays, such as the MAO-Glo™ protocol detailed herein, is critical for the accurate and reliable comparison of novel analogues. The continued exploration of this chemical space holds great promise for the development of next-generation therapies for neurodegenerative disorders.

References

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2025). ScienceOpen. [Link]

  • Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival. PubMed. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. SciELO. [Link]

  • The pharmacology of reversible monoamine oxidase inhibitors. PubMed. [Link]

  • Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. MDPI. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogues: new reversible, highly potent, and selective monamine oxidase type B inhibitors. PubMed. [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. [Link]

  • Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. PubMed. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]

  • Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI. [Link]

  • The Pharmacology of Reversible Monoamine Oxidase Inhibitors. Cambridge Core. [Link]

  • Synthesis of 4-substituted benzyl-2-triazole-linked-tryptamine-paeonol derivatives and evaluation of their selective inhibitions against butyrylcholinesterase and monoamine oxidase-B. ResearchGate. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]

  • Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. RCSB PDB. [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. [Link]

  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Publications. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PubMed Central. [Link]

  • Parkinson's disease. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. The ability to selectively synthesize one stereoisomer over another is paramount, and at the heart of this endeavor lies the catalyst. This guide provides an in-depth, head-to-head comparison of leading catalyst systems for key stereoselective transformations, grounded in experimental data and mechanistic understanding to inform your catalyst selection process.

Asymmetric Hydrogenation: The Quintessential Chiral Reduction

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, enabling the enantioselective reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines. The field is dominated by transition metal catalysts, with Noyori's Ruthenium-BINAP systems and various Rhodium-based catalysts being the most prominent.

Head-to-Head: Noyori's Ru-BINAP vs. Rh-Diphosphine Catalysts

While both Ru-BINAP and Rh-diphosphine catalysts are highly effective, their mechanisms and substrate scope differ significantly, making them suitable for different applications.

Noyori's Ru-BINAP Catalysts: These catalysts, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, are particularly effective for the asymmetric hydrogenation of functionalized ketones and olefins.[1] They typically operate via a non-chelating, outer-sphere mechanism.

Rh-Diphosphine Catalysts: Rhodium complexes with chiral diphosphine ligands, such as DIPAMP, are highly effective for the asymmetric hydrogenation of enamides and other olefins capable of chelation. These reactions generally proceed through an inner-sphere mechanism.

Comparative Performance Data:

SubstrateCatalyst SystemS/C RatioPressure (atm)Time (h)ee (%)Reference
Methyl acetoacetate(S)-BINAP-Ru(OAc)₂10010012>99 (R)[1]
(Z)-α-acetamidocinnamate[Rh(DIPAMP)(COD)]BF₄10003195 (S)[2]
Geraniol(S)-BINAP-Ru(OAc)₂1000041596 (R)[2]
Itaconic acid[Rh(DIOP)(COD)]BF₄1001288 (S)[2]

Mechanistic Causality: The stereoselectivity of Noyori's Ru-BINAP catalysts arises from the C₂-symmetric chiral environment created by the BINAP ligand, which forces the substrate to approach the ruthenium hydride from a specific face.[1] In contrast, the stereoselectivity of Rh-diphosphine catalysts is dictated by the formation of a rigid, five-membered chelate intermediate between the substrate and the rhodium center, with the chiral ligand controlling the facial selectivity of hydrogen delivery.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate with (S)-BINAP-Ru(OAc)₂

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (12.5 mg, 0.025 mmol) and (S)-BINAP (34.4 mg, 0.055 mmol). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at 135 °C for 10 min. The solvent is removed under vacuum. To the resulting solid, sodium acetate (50 mg, 0.61 mmol) and anhydrous, degassed ethanol (10 mL) are added. The mixture is heated at reflux for 5 h. The solvent is then removed under vacuum to yield the (S)-BINAP-Ru(OAc)₂ catalyst.

  • Hydrogenation: A glass liner for a high-pressure autoclave is charged with the prepared catalyst, methyl acetoacetate (1.16 g, 10 mmol), and anhydrous, degassed ethanol (10 mL).

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm of hydrogen.

  • The reaction is stirred at 50 °C for 12 h.

  • After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography (hexanes/ethyl acetate) to afford methyl (R)-3-hydroxybutanoate.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

DOT Diagram: Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Hydrogenation Ru_precatalyst [Ru(II)(S-BINAP)(OAc)₂] Active_catalyst [RuH(S-BINAP)(OAc)(solvent)] Ru_precatalyst->Active_catalyst H₂ Substrate_complex [RuH(S-BINAP)(OAc)(ketone)] Active_catalyst->Substrate_complex + Ketone - Solvent Product_complex [Ru(II)(S-BINAP)(OAc)(alcohol)] Substrate_complex->Product_complex Hydride Transfer Product_complex->Active_catalyst - Alcohol + Solvent Sharpless_Epoxidation Ti_catalyst [Ti₂(tartrate)₂(OR)₄] Active_complex [Ti₂(tartrate)₂(OR)₃(allylic alcohol)] Ti_catalyst->Active_complex + Allylic Alcohol - ROH Peroxo_complex [Ti₂(tartrate)₂(OR)₃(allylic alcohol)(OOR')] Active_complex->Peroxo_complex + t-BuOOH - ROH Product_complex [Ti₂(tartrate)₂(OR)₃(epoxide)] Peroxo_complex->Product_complex Oxygen Transfer Product_complex->Ti_catalyst - Epoxide + 2 ROH MacMillan_Diels_Alder Catalyst Chiral Amine Iminium Iminium Ion Catalyst->Iminium + α,β-Unsaturated Aldehyde - H₂O Cycloadduct_iminium Cycloadduct Iminium Iminium->Cycloadduct_iminium + Diene Product Diels-Alder Adduct Cycloadduct_iminium->Product + H₂O Product->Catalyst - Catalyst CBS_Reduction CBS_Catalyst CBS Catalyst Catalyst_Borane Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane + BH₃ Transition_State [Ketone-Catalyst-Borane]‡ Catalyst_Borane->Transition_State + Ketone Product_Complex Alkoxyborane-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Release of Product Jacobsen_HKR Racemic_Epoxide Racemic Epoxide (R)- and (S)- R_Complex [(R)-Epoxide-Catalyst] Racemic_Epoxide->R_Complex Fast S_Complex [(S)-Epoxide-Catalyst] Racemic_Epoxide->S_Complex Slow Catalyst Chiral (salen)Co(III) Catalyst R_Diol (R)-Diol R_Complex->R_Diol + H₂O S_Epoxide (S)-Epoxide (unreacted) S_Complex->S_Epoxide

Sources

A Senior Application Scientist's Guide to Isomer Separation of cis/trans-4-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring the safety, efficacy, and patentability of a drug candidate. The 4-aminocyclohexanecarboxylic acid (ACCA) scaffold is a critical component in numerous pharmaceuticals, valued for its ability to impart conformational rigidity and serve as a versatile linker. However, its synthesis invariably produces a mixture of cis and trans diastereomers. The distinct spatial arrangement of the amine and carboxylic acid groups in these isomers leads to profoundly different pharmacological and toxicological profiles.

This guide provides an in-depth comparison of the primary industrial and laboratory-scale methods for separating these critical isomers. We will move beyond mere protocol listings to explore the underlying principles, offering field-proven insights into why a particular method is chosen and how it can be optimized. The objective is to equip you with the knowledge to make informed decisions for your specific application, whether it be for milligram-scale lead optimization or kilogram-scale API production.

The Structural Challenge: Why Separation is Non-Trivial

The core challenge in separating cis- and trans-ACCA derivatives lies in their similar physicochemical properties. Both isomers share the same molecular weight and elemental composition. The key difference is the spatial orientation of the substituents on the cyclohexane ring. In the thermodynamically preferred chair conformation, the trans isomer can position both the amino and carboxyl groups in equatorial positions, leading to greater stability. The cis isomer is forced to have one axial and one equatorial substituent, resulting in higher steric strain. This subtle difference in stability and shape is the lever we must pull to achieve separation.

A Comparative Analysis of Separation Methodologies

We will evaluate three principal strategies for isolating the desired ACCA isomer:

  • Chemical Separation via Derivatization & Crystallization: A classic, robust method ideal for large-scale production.

  • Biocatalytic Resolution: An elegant, highly selective enzymatic approach offering exceptional purity.

  • Preparative Chromatography (HPLC & SFC): High-resolution techniques providing speed and flexibility, especially for research and early development.

The following table provides a high-level overview of these techniques, which will be explored in detail in the subsequent sections.

Methodology Principle Typical Purity Throughput/Scale Key Advantages Primary Limitations
Chemical Separation Selective reaction and fractional crystallization based on differing solubility of diastereomeric derivatives.>99%High (kg Scale)Cost-effective at scale, robust, well-established.Multi-step process, potential for yield loss, reliance on organic solvents.
Biocatalytic Resolution Enzyme-catalyzed dynamic kinetic resolution (DKR) selectively converts the undesired isomer.>99% d.e.Moderate (g to kg)Exceptional selectivity, mild reaction conditions, "green" chemistry.Higher initial cost, enzyme stability, process optimization can be complex.
Preparative HPLC Differential partitioning of isomers between a stationary and mobile phase.>99.5%Low to Moderate (mg to g)High resolution, direct separation without derivatization, versatile.High solvent consumption, lower throughput, cost per gram is high.
Preparative SFC Differential partitioning using supercritical CO₂ as the primary mobile phase.>99.5%Moderate (g-scale)Faster than HPLC, significantly reduced organic solvent use, lower cost than HPLC.Higher initial instrument cost, solubility challenges for some compounds.[1]

Method 1: Chemical Separation via Selective Esterification and Crystallization

This strategy is a workhorse in industrial settings. It cleverly exploits the subtle steric differences between the cis and trans isomers to drive a selective chemical reaction, followed by a straightforward crystallization to isolate the pure product. The most common derivative used for this purpose is the N-Boc protected form, N-Boc-4-aminocyclohexanecarboxylic acid.

The Causality Behind the Choice

The logic of this process hinges on reaction kinetics and solubility. After protecting the amino group (commonly with a tert-butoxycarbonyl or "Boc" group), the cis and trans isomers are subjected to an esterification reaction under carefully controlled conditions. The carboxyl group of the cis isomer is generally more sterically accessible than that of the trans isomer. By using a bulky alcohol and controlling the reaction time and temperature, the cis isomer can be selectively converted to its ester.[1]

This creates a mixture where the desired trans isomer remains a carboxylic acid, while the undesired cis isomer is now an ester. This significant change in functional groups leads to a large difference in polarity and solubility, allowing for the easy separation of the unreacted trans-acid by crystallization.

Workflow & Diagram

Caption: Workflow for chemical separation via selective esterification.

Experimental Protocol: Isolation of trans-4-(Boc-amino)cyclohexanecarboxylic acid

This protocol is adapted from established industrial processes.[1]

Step 1: Boc Protection of Mixed Isomers

  • A mixture of cis/trans-4-aminocyclohexanecarboxylic acid is dissolved in an aqueous solution of 10% NaOH.

  • The solution is cooled in an ice bath, and 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise while maintaining the temperature.

  • The reaction is stirred until completion (monitored by TLC or LC-MS).

  • The aqueous solution is acidified to pH 4 with citric acid and extracted multiple times with a suitable organic solvent (e.g., Dichloromethane).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the mixed cis/trans-N-Boc-ACCA. A typical yield for this step is around 70-80%.[1]

Step 2: Selective Esterification of the cis-Isomer

  • The crude cis/trans-N-Boc-ACCA mixture (e.g., with a 1:3.6 cis:trans ratio) is suspended in acetone.[1]

  • Potassium carbonate (K₂CO₃) is added (approx. 1.2 equivalents relative to the cis isomer content).

  • An alkylating agent such as bromoethane or methyl bromide is added (approx. 2.0 equivalents relative to the cis isomer content).[1]

  • The mixture is heated (e.g., to 60°C) and stirred for several hours until the cis-acid is consumed.

  • The reaction is cooled, and the solid precipitate, which is the potassium salt of the trans-acid, is collected by filtration.

Step 3: Isolation of the Pure trans-Isomer

  • The filtered solid is dissolved in a mixture of water and an organic solvent (e.g., DCM).

  • The aqueous layer is acidified with citric acid to protonate the carboxylic acid.

  • The aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic layers are dried, filtered, and evaporated to yield the pure trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Expected Outcome: This process can yield the trans isomer with >99% purity and an overall yield of approximately 62% from the mixed Boc-protected starting material.[1]

Method 2: Biocatalytic Dynamic Kinetic Resolution (DKR)

This cutting-edge technique leverages the exquisite stereoselectivity of enzymes to resolve the isomer mixture. It represents a greener, more elegant alternative to classical chemical methods. The process is a "dynamic" kinetic resolution, meaning it can theoretically convert 100% of the starting material into the desired isomer, overcoming the 50% theoretical yield limit of a standard kinetic resolution.

The Causality Behind the Choice

This method relies on a transaminase enzyme that exhibits high diastereoselectivity. The enzyme selectively recognizes and deaminates the cis-isomer to form the corresponding ketone intermediate, leaving the desired trans-isomer untouched.[2] The key to the "dynamic" aspect is that this reaction is reversible. The ketone intermediate can be re-aminated. Because the trans isomer is the thermodynamically more stable product, the reversible reaction equilibrium strongly favors its formation.[2] Over time, the entire pool of the cis-isomer is converted through the ketone intermediate into the pure trans-isomer.

This approach is particularly powerful for producing compounds like the key intermediate for the antipsychotic drug Cariprazine, where extremely high diastereomeric purity is required.[2]

Workflow & Diagram

Caption: Dynamic Kinetic Resolution (DKR) using a transaminase.

Experimental Protocol: Transaminase-Catalyzed Isomerization

This protocol outlines a general laboratory-scale batch process. For industrial applications, this is often performed in a continuous-flow reactor with immobilized enzymes.[2]

  • Biocatalyst Preparation: A suitable cis-selective transaminase enzyme (either as a purified lysate or immobilized on a solid support) is prepared. Several commercial kits are available for screening and identifying optimal transaminases.

  • Reaction Setup: The cis/trans mixture of the ACCA derivative is dissolved in an appropriate aqueous buffer system (e.g., phosphate buffer, pH 7.5-8.5).

  • Co-substrate/Amine Donor: A suitable amine donor (e.g., isopropylamine) and the cofactor pyridoxal 5'-phosphate (PLP) are added to the reaction mixture.

  • Enzyme Addition & Incubation: The transaminase is added, and the reaction is incubated with gentle agitation at a controlled temperature (e.g., 30-40°C).

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing the diastereomeric excess (d.e.) by HPLC or SFC.

  • Workup: Once the reaction reaches completion (typically >99% d.e.), the enzyme is removed (by filtration if immobilized, or denaturation/centrifugation for free enzyme). The product is then extracted from the aqueous phase using an organic solvent after pH adjustment.

Expected Outcome: This method can achieve exceptional diastereomeric purity (>99% d.e.) with high yields, often exceeding the initial percentage of the trans-isomer in the starting mixture due to the dynamic nature of the resolution.[2]

Method 3: Preparative Chromatography (HPLC & SFC)

For ultimate resolution and flexibility, particularly at the discovery and early development stages, preparative chromatography is unparalleled. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can achieve baseline separation of the cis and trans isomers.

The Causality Behind the Choice: SFC vs. HPLC

The choice between SFC and HPLC is often driven by considerations of speed, cost, and environmental impact.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, modified with a small amount of an organic solvent (like methanol).[] Supercritical fluids have low viscosity and high diffusivity, which allows for much higher flow rates and faster separations compared to HPLC without a significant loss in resolution.[4][5] This translates to higher throughput. Furthermore, the vast majority of the mobile phase (CO₂) is non-toxic, non-flammable, and simply evaporates upon collection, significantly reducing solvent waste and simplifying product isolation. This makes SFC a "greener" and often cheaper alternative at scale.[1][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is a robust and universally available technique. While it consumes larger volumes of organic solvents and has longer run times than SFC, it can be more straightforward for compounds with poor solubility in SFC mobile phases. The separation mechanism relies on the differential partitioning of the isomers based on subtle differences in their interaction with the stationary phase (e.g., a C18 column).

For diastereomer separations, both chiral and achiral stationary phases can be effective. Often, the same chiral stationary phases used for enantiomer separations provide excellent resolution for diastereomers.[7]

Workflow & Diagram

Caption: General workflow for preparative chromatographic separation.

Experimental Protocol: Preparative SFC of N-Boc-ACCA Isomers

This protocol provides a starting point for method development. The optimal stationary phase and modifier must be determined through screening.

  • System: A preparative SFC system equipped with a suitable detector (e.g., UV, MS) and fraction collector.

  • Column Selection: Screen several achiral (e.g., Diol, 2-Ethylpyridine) and chiral (e.g., polysaccharide-based like Chiralpak series) stationary phases at an analytical scale to identify the column providing the best resolution.

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol or Ethanol, often with a small amount of an additive (e.g., 0.1% diethylamine for basic compounds) to improve peak shape.[8]

  • Method Development:

    • Start with a generic gradient (e.g., 5% to 40% Modifier B over 5-10 minutes) on the analytical column to determine the approximate elution conditions.

    • Optimize the separation by adjusting the gradient slope, temperature, and backpressure to maximize resolution.

    • Convert the optimized analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column diameter.

  • Preparative Run:

    • Dissolve the crude N-Boc-ACCA mixture in a minimal amount of a suitable solvent.

    • Perform stacked injections to maximize throughput.

    • Collect the fractions corresponding to the cis and trans isomer peaks.

  • Product Isolation: Evaporate the solvent (primarily the modifier) from the collected fractions to obtain the pure isomers.

Expected Outcome: SFC can provide >99.5% pure isomers with high recovery. The primary advantages are speed and reduced solvent consumption compared to traditional HPLC.[4][5]

Conclusion and Recommendations

The choice of separation method for cis/trans-4-aminocyclohexanecarboxylic acid derivatives is a strategic decision dictated by scale, cost, purity requirements, and available resources.

  • For large-scale industrial production , chemical separation via selective esterification and crystallization remains a highly viable and cost-effective method, despite being a multi-step process. Its robustness and scalability are proven.

  • For applications demanding the highest diastereomeric purity and where green chemistry principles are a priority, biocatalytic dynamic kinetic resolution is an exceptionally powerful and increasingly attractive option. While initial development costs may be higher, the potential for 100% theoretical yield and mild conditions are significant advantages.

  • For research, lead optimization, and early-stage development (mg to g scale) , preparative chromatography is the method of choice. Supercritical Fluid Chromatography (SFC) , in particular, should be considered the primary option due to its significant advantages in speed, throughput, and reduced environmental impact over traditional HPLC.

Ultimately, a thorough understanding of the causality behind each technique empowers the modern scientist to select and optimize the most effective and efficient pathway to obtaining the pure, single-isomer compounds that are essential for advancing drug discovery and development.

References

  • Siegfried AG. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B, filed February 3, 2017, and issued January 26, 2021. Accessed January 26, 2026.
  • Siegfried AG. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1, filed February 3, 2017, and published August 10, 2017. Accessed January 26, 2026.
  • Földi, A., et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 69 (2024). Available at: [Link]

  • Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Presentation. Available at: [Link]. Accessed January 26, 2026.

  • Welch, C. J., et al. A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review, (2016). Available at: [Link]. Accessed January 26, 2026.

  • Lipka, E., & Lestremau, F. Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A, 1467, 20-35 (2016). Available at: [Link]. Accessed January 26, 2026.

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Published September 19, 2024. Available at: [Link]. Accessed January 26, 2026.

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301 (2014). Available at: [Link]. Accessed January 26, 2026.

  • Infinita Biotech. Cost-Benefit Analysis: Enzymatic Processes vs Traditional Chemicals. Infinita Biotech. Available at: [Link]. Accessed January 26, 2026.

  • Truppo, M. D., et al. Rapid screening and scale-up of transaminase catalysed reactions. Organic & Biomolecular Chemistry, 7(2), 395-398 (2009). Available at: [Link]. Accessed January 26, 2026.

  • Gotor-Fernández, V., & Gotor, V. Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. ChemCatChem, 9(1), 56-69 (2017). Available at: [Link]. Accessed January 26, 2026.

  • Poppe, L., et al. Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 141-147 (2003). Available at: [Link]. Accessed January 26, 2026.

  • Zhang, C., et al. Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10393-10411 (2023). Available at: [Link]. Accessed January 26, 2026.

  • Desmet, G., & Mangelings, D. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-108 (2022). Available at: [Link]. Accessed January 26, 2026.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.